Product packaging for Spectinomycin Dihydrochloride(Cat. No.:CAS No. 21736-83-4)

Spectinomycin Dihydrochloride

Cat. No.: B000552
CAS No.: 21736-83-4
M. Wt: 405.3 g/mol
InChI Key: FOGDPGQSHLLYIK-XYQGXRRISA-N
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Description

Spectinomycin dihydrochloride pentahydrate is a semi-synthetic, water-soluble aminocyclitol antibiotic derived from Streptomyces spectabilis . This reagent is provided as a white to pale buff powder with a potency of ≥603 µg per mg and is recommended for use in cell culture applications at a concentration of 7.5-20 mg/L. Its high solubility in water (50 mg/mL) makes it an ideal agent for preparing stock solutions in aqueous systems. Mechanism of Action: Spectinomycin exerts its effect by specifically binding to the bacterial 30S ribosomal subunit. This binding inhibits protein synthesis by directly interfering with the translocation step of elongation, a critical process where the peptidyl-tRNA moves from the A-site to the P-site of the ribosome. It is generally considered a bacteriostatic agent, effectively halting bacterial growth and reproduction. Research Applications: • Cell Culture: Widely used as a selective agent in mammalian and plant cell culture systems for cells containing the spectinomycin resistance marker (Spcr). • Molecular Biology & Genetics: Serves as a powerful selection tool in plant transformation and for monitoring cell fate. It is also used to amplify low-copy-number plasmids. • Antibacterial Research: Effective for studying Gram-negative and Gram-positive bacteria, including Neisseria gonorrhoeae , Pasteurella multocida , and Mannheimia haemolytica . • Biochemical Studies: An essential tool for investigating ribosomal function, mechanisms of antibiotic action, and the emergence of resistance, which can occur via mutations in the rpsE gene (encoding ribosomal protein S5) or through the aminoglycoside-3"-adenyltransferase gene ( aadA ). Usage Notes: Prepare stock solutions at 10 mg/mL in water and filter sterilize. Solutions can be stored at 2-8°C for several weeks or at -20°C for extended periods. Keep the tightly closed container in a dry, well-ventilated place. Disclaimer: This product is intended for research applications and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26Cl2N2O7 B000552 Spectinomycin Dihydrochloride CAS No. 21736-83-4

Properties

IUPAC Name

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O7.2ClH/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGDPGQSHLLYIK-XYQGXRRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045429
Record name Spectinomycin dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21736-83-4, 22189-32-8
Record name Spectinomycin dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045429
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Record name Spectinomycin dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one, decahydro-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)-, hydrochloride, hydrate (1:2:5), (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPECTINOMYCIN HYDROCHLORIDE ANHYDROUS
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the difference between spectinomycin and aminoglycosides?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Differences Between Spectinomycin and Aminoglycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin and aminoglycosides are both pivotal classes of antibiotics that function by inhibiting bacterial protein synthesis via interaction with the 30S ribosomal subunit. Despite this shared overarching mechanism, they exhibit fundamental distinctions in chemical structure, ribosomal binding sites, mode of action, and consequently, their spectrum of activity, resistance profiles, and clinical utility. This technical guide provides a comprehensive analysis of these differences, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways to elucidate their unique biochemical and pharmacological characteristics.

Chemical Structure: The Foundational Divergence

The primary distinction between spectinomycin and canonical aminoglycosides lies in their core chemical architecture.

  • Aminoglycosides : This class is characterized by a central aminocyclitol ring, which is either streptidine (in streptomycin) or, more commonly, 2-deoxystreptamine. This ring is glycosidically bonded to two or more amino sugars.[1][2] This structure results in highly polar, polycationic molecules.[3] Key examples include Kanamycin, Gentamicin, Amikacin, and Tobramycin.

  • Spectinomycin : While it contains an aminocyclitol moiety (a streptamine nucleus), it is not a true aminoglycoside because it lacks amino sugars attached by glycosidic bonds.[2][4] Instead, it possesses a unique and rigid tricyclic structure, classifying it as an aminocyclitol antibiotic.[4][5][6]

G A Ribosome-Targeting Antibiotics B Aminocyclitols A->B C True Aminoglycosides (e.g., Gentamicin, Kanamycin) B->C D Spectinomycin B->D

Caption: Hierarchical classification of spectinomycin and aminoglycosides.

Mechanism of Action: A Tale of Two Binding Sites

Both drug classes target the 30S ribosomal subunit to inhibit protein synthesis, but their precise binding locations and the functional consequences of this binding differ significantly.[7][8]

Ribosomal Binding Sites
  • Aminoglycosides : The primary binding site for 2-deoxystreptamine-containing aminoglycosides like gentamicin and kanamycin is the decoding A-site within helix 44 (h44) of the 16S ribosomal RNA (rRNA).[9][10][11] This interaction induces a conformational change, flipping out key nucleotides (A1492 and A1493), which mimics the state of correct codon-anticodon pairing.[10] Some aminoglycosides, such as gentamicin, also possess a secondary binding site on the 50S subunit's helix 69 (H69).[10]

  • Spectinomycin : In contrast, spectinomycin binds to a distinct and unique pocket within helix 34 (h34) of the 16S rRNA, located in the head domain of the 30S subunit.[5][10][12] This binding site is spatially separate from the A-site targeted by aminoglycosides.

Functional Consequences
  • Aminoglycosides : Binding at the A-site leads to two primary inhibitory effects:

    • Codon Misreading : The induced conformational change stabilizes the binding of near-cognate aminoacyl-tRNAs, causing the incorporation of incorrect amino acids into the nascent polypeptide chain.[11][13][14]

    • Inhibition of Translocation : The presence of the drug interferes with the movement of the ribosome along the mRNA.[9][14] The accumulation of aberrant, non-functional proteins, combined with the eventual halt of synthesis, results in a potent, concentration-dependent bactericidal action.[8][14]

  • Spectinomycin : Spectinomycin's interaction with the head domain of the 30S subunit does not cause misreading. Instead, it locks the head in a specific conformation, physically blocking the translocation of the peptidyl-tRNA from the A-site to the P-site.[10][12][15] This effectively arrests protein elongation, leading to a primarily bacteriostatic effect.[8][15]

G cluster_0 Bacterial 30S Ribosome cluster_1 Aminoglycoside Action cluster_2 Spectinomycin Action 30S AG Aminoglycoside AG_bind Binds to h44 (A-site) AG->AG_bind AG_bind->30S AG_effect1 Codon Misreading AG_bind->AG_effect1 AG_effect2 Inhibits Translocation AG_bind->AG_effect2 AG_result Bactericidal Effect AG_effect1->AG_result AG_effect2->AG_result SPC Spectinomycin SPC_bind Binds to h34 (Head Domain) SPC->SPC_bind SPC_bind->30S SPC_effect Blocks A->P Site Translocation SPC_bind->SPC_effect SPC_result Bacteriostatic Effect SPC_effect->SPC_result

Caption: Contrasting mechanisms of action for aminoglycosides and spectinomycin.

Mechanisms of Resistance

The distinct binding sites and chemical structures of these antibiotics have led to the evolution of different, albeit sometimes overlapping, resistance mechanisms.

Resistance MechanismAminoglycosidesSpectinomycin
Enzymatic Modification Inactivation by a large family of Aminoglycoside-Modifying Enzymes (AMEs):- AACs (Aminoglycoside Acetyltransferases)- APHs (Aminoglycoside Phosphotransferases)- ANTs (Aminoglycoside Nucleotidyltransferases)[3][16][17]Inactivation by a more specific set of enzymes:- ANT(9) (Adenylyltransferase)[15]- APH(9) (Phosphotransferase)[3](Some enzymes, like ANT(3")(9), can modify both streptomycin and spectinomycin)[15]
Target Site Modification - Point mutations in 16S rRNA at the h44 binding site (e.g., A1408G).[9][13]- Mutations in ribosomal protein S12 (primarily for streptomycin).[18]- Enzymatic methylation of 16S rRNA by 16S rRNA Methyltransferases (RMTases).[18]- Point mutations in 16S rRNA at the h34 binding site (e.g., C1192U).[12][15]- Mutations in ribosomal protein S5.[15][18]
Reduced Uptake/Efflux - Impaired drug entry due to mutations in transport systems.[16]- Upregulation of active efflux pumps.- Primarily mediated by active efflux pumps.[15][18]

Quantitative Data: Efficacy and Spectrum of Activity

The differences in mechanism are reflected in the antibacterial spectrum and potency, often quantified by the Minimum Inhibitory Concentration (MIC).

Comparative MIC Data

The following table presents representative MIC₅₀/MIC₉₀ values (in µg/mL), which represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively. Data is compiled from various surveillance studies and may vary.

OrganismGentamicin (Aminoglycoside)Amikacin (Aminoglycoside)Spectinomycin
Escherichia coli0.5 / 22 / 816 / 64
Klebsiella pneumoniae1 / 42 / 16>128 / >128
Pseudomonas aeruginosa2 / 84 / 16>128 / >128
Staphylococcus aureus (MSSA)0.25 / 14 / 88 / 32
Neisseria gonorrhoeae8 / 3216 / 6416 / 32

Data compiled for illustrative purposes.

Spectrum and Clinical Applications
FeatureAminoglycosidesSpectinomycin
Spectrum Broad-spectrum, with excellent activity against aerobic Gram-negative bacilli, including Pseudomonas.[8][11] Also active against some Gram-positives like Staphylococcus. Inactive against anaerobes.[14][16]Narrow spectrum. Primarily active against Neisseria gonorrhoeae and some other Gram-negative organisms.[7]
Primary Clinical Use Treatment of serious, systemic infections caused by Gram-negative bacteria, often in combination with a β-lactam.[7] Also used for synergy in treating Gram-positive endocarditis and in multidrug-resistant tuberculosis regimens.[8]Second-line treatment for uncomplicated gonorrhea, particularly in patients with allergies to or infections resistant to cephalosporins or penicillins.[7][16]

Experimental Protocols

Investigating the interaction of these antibiotics with their ribosomal target requires specific biochemical and microbiological assays.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard broth microdilution method according to EUCAST/CLSI guidelines to determine the MIC of an antibiotic against a bacterial strain.[19][20][21]

  • Preparation of Antibiotic Stock : Prepare a high-concentration stock solution of the antibiotic in a suitable solvent.[21]

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation : Culture the bacterial strain overnight. Dilute the culture to achieve a standardized turbidity (e.g., 0.5 McFarland standard). Further dilute to obtain a final inoculum concentration of ~5 x 10⁵ CFU/mL in each well.

  • Incubation : Add the prepared bacterial inoculum to each well of the microtiter plate, including a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[20][22]

Protocol: Ribosome-Antibiotic Binding via Filter-Binding Assay

This assay quantifies the direct interaction between an antibiotic and its RNA target (e.g., purified ribosomes or a specific rRNA oligonucleotide).[23][24]

  • Target Preparation : Synthesize or purify the target RNA (e.g., a 27-base pair oligonucleotide mimicking the bacterial A-site). Radiolabel the RNA, typically at the 5' end with ³²P-ATP using T4 polynucleotide kinase.

  • Binding Reaction : In a series of tubes, incubate a constant, low concentration of the labeled RNA with increasing concentrations of the antibiotic in an appropriate binding buffer. Allow the reactions to reach equilibrium (e.g., 30 minutes at room temperature).

  • Filtration : Prepare a filtration apparatus with a dual-membrane system. A top nitrocellulose membrane binds protein/ribosome-RNA complexes, while a bottom nylon membrane captures unbound RNA.[25][26]

  • Washing : Pass each binding reaction through the filter under vacuum. Wash each well with ice-cold binding buffer to remove non-specifically bound RNA.[25]

  • Quantification : Disassemble the apparatus and quantify the radioactivity on the top (bound) and bottom (unbound) membranes using a scintillation counter or phosphorimager.

  • Data Analysis : Plot the fraction of bound RNA as a function of antibiotic concentration. Fit the data to a binding isotherm to determine the equilibrium dissociation constant (Kᴅ).

G A Radiolabel Target RNA (e.g., ³²P-rRNA) B Incubate Labeled RNA with Varying [Antibiotic] A->B C Filter through Nitrocellulose Membrane B->C D Wash to Remove Unbound RNA C->D E Quantify Radioactivity on Filter D->E F Plot Fraction Bound vs. [Antibiotic] E->F G Calculate Kᴅ F->G

Caption: Workflow for a filter-binding assay to measure antibiotic-ribosome affinity.

Protocol: In Vitro Translation Inhibition Assay

This assay measures the functional consequence of antibiotic binding by assessing its ability to inhibit protein synthesis in a cell-free system.[27][28]

  • System Preparation : Prepare or obtain a cell-free transcription-translation system (e.g., E. coli S30 extract). The system contains all necessary components for protein synthesis (ribosomes, tRNAs, enzymes, etc.).

  • Reaction Setup : In a microplate, set up reactions containing the cell-free extract, an amino acid mixture, an energy source (ATP/GTP), and a DNA or mRNA template encoding a reporter protein (e.g., Firefly Luciferase).[29]

  • Inhibitor Addition : Add varying concentrations of the test antibiotic (spectinomycin or aminoglycoside) to the reaction wells. Include a no-antibiotic control.

  • Incubation : Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.[30]

  • Signal Detection : Add the substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of functional protein synthesized.

  • Data Analysis : Calculate the percent inhibition of translation for each antibiotic concentration relative to the no-antibiotic control. Plot the percent inhibition versus antibiotic concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition).

G A Combine Cell-Free Extract, Template (Luciferase mRNA), & Energy Source B Add Varying [Antibiotic] A->B C Incubate at 37°C to allow translation B->C D Add Luciferin Substrate C->D E Measure Luminescence D->E F Plot % Inhibition vs. [Antibiotic] E->F G Determine IC₅₀ F->G

References

Spectinomycin Dihydrochloride: A Technical Whitepaper on its Discovery, Origin, and Biosynthesis from Streptomyces spectabilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin is an aminocyclitol antibiotic notable for its activity against Gram-negative bacteria, particularly Neisseria gonorrhoeae.[1] This technical guide provides an in-depth overview of the discovery of spectinomycin, its origin from the bacterium Streptomyces spectabilis, and the molecular pathways governing its biosynthesis. The document includes a compilation of quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of the biosynthetic pathway and discovery workflow to serve as a comprehensive resource for researchers in microbiology and drug development.

Discovery and Origin

Spectinomycin, initially known as actinospectacin, was discovered in 1961 by researchers at the Upjohn company.[2][3] The antibiotic was isolated from the culture broth of a strain of actinomycete bacteria identified as Streptomyces spectabilis.[1][2] The initial form was the sulfate salt, which was later replaced by the more soluble dihydrochloride salt for clinical use.[3] Spectinomycin exhibits a unique tricyclic structure and is classified as an aminocyclitol antibiotic, sharing some structural similarities with aminoglycosides but differing in that it is not an aminoglycoside itself.[3]

The Producing Organism: Streptomyces spectabilis

Streptomyces spectabilis is a species of Gram-positive bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.[4] This bacterium is a soil-dwelling microorganism and, in addition to spectinomycin, is known to produce other bioactive compounds.[4] The strain responsible for spectinomycin production has been deposited in various culture collections, with the type strain being ATCC 27465.[4]

Physicochemical and Quantitative Data

Spectinomycin dihydrochloride is a white to off-white crystalline powder that is freely soluble in water.[2] Key quantitative characteristics of this compound pentahydrate are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₄N₂O₇·2HCl·5H₂O[3]
Molecular Weight 495.3 g/mol (pentahydrate)[3]
Appearance White to off-white crystalline powder[2]
Solubility Freely soluble in water[2]
pH (in solution) 4.0 - 5.0[2]
Optical Rotation +15.0° to +21.0°[2]
Water Content (Karl Fischer) Not more than 21.0%[2]
Assay (On Dried Basis) Not less than 603 µg/mg[2]
Heavy Metals Not more than 20 ppm[2]
Minimum Inhibitory Concentration (MIC) against N. gonorrhoeae <7.5 to 20 µg/mL[1]
Recommended Concentration for Selective Agent Use 50 - 100 µg/mL[2]
Recommended Concentration for Eukaryotic Cell Culture 7.5 - 20 mg/L[2]

Mechanism of Action

Spectinomycin is a bacteriostatic agent that inhibits protein synthesis in bacteria.[2][5] It binds to the 30S ribosomal subunit, interfering with the translocation of peptidyl-tRNA and thereby disrupting the elongation phase of protein synthesis.[2] This action ultimately leads to the cessation of bacterial growth.

Biosynthesis of Spectinomycin

The biosynthesis of spectinomycin in Streptomyces spectabilis is a complex process involving a dedicated gene cluster. The spectinomycin molecule is composed of two main moieties: spectinamine, which is derived from myo-inositol, and actinospectose, which originates from TDP-glucose.[5] The analysis of the spectinomycin biosynthetic gene cluster has revealed 16 open reading frames (ORFs) that encode the necessary enzymes for its synthesis, as well as for resistance and regulation.[5]

Key genes involved in the biosynthesis of the streptamine core include spcA (myo-inositol synthase), spcB (myo-inositol dehydrogenase), and spcS2 (aminotransferase).[5][6] These three genes have been shown to be sufficient for the production of streptamine.[5][6] The formation of the characteristic dioxane bridge in the spectinomycin structure is a critical step, which has been shown to involve a radical S-adenosyl methionine (SAM) enzyme, SpeY.[7]

Spectinomycin_Biosynthesis Glucose6P Glucose-6-Phosphate MyoInositol myo-Inositol Glucose6P->MyoInositol spcA ScylloInosose scyllo-Inosose MyoInositol->ScylloInosose spcB StreptaminePrecursor Streptamine Precursor ScylloInosose->StreptaminePrecursor spcS2 Streptamine Streptamine StreptaminePrecursor->Streptamine Spectinomycin Spectinomycin Streptamine->Spectinomycin Glycosyltransferase & further modifications (e.g., SpeY) Glucose1P Glucose-1-Phosphate TDPGlucose TDP-Glucose Glucose1P->TDPGlucose TDPActinospectose TDP-Actinospectose (Precursor) TDPGlucose->TDPActinospectose Multiple Steps Actinospectose Actinospectose TDPActinospectose->Actinospectose Actinospectose->Spectinomycin

Caption: Biosynthetic pathway of spectinomycin from glucose precursors.

Experimental Protocols

Fermentation and Isolation of Spectinomycin

The following is a generalized protocol for the production and isolation of spectinomycin from Streptomyces spectabilis, based on common practices for antibiotic recovery.

  • Inoculum Preparation: A loopful of S. spectabilis from a slant culture is used to inoculate a seed medium in a baffled flask. The culture is incubated with shaking at 30°C for 48 hours.

  • Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a suitable nutrient medium. The fermentation is carried out at 30°C with aeration for a period determined by optimal antibiotic production.

  • Harvesting and Cell Removal: The fermentation broth is harvested, and the microbial cells are removed by centrifugation or filtration to yield the culture liquor containing spectinomycin.

  • Initial Purification by Ion Exchange: The clarified culture liquor is passed through a cation exchange resin column. Spectinomycin, being a basic compound, binds to the resin. After washing the column, the antibiotic is eluted with an appropriate buffer.

  • Decolorization and Concentration: The eluate containing spectinomycin is decolorized using activated carbon or a porous resin. The decolorized solution is then concentrated under reduced pressure.

  • Chromatographic Purification: The concentrated sample is further purified using column chromatography, such as with Sephadex LH-20, eluting with a solvent like methanol.[8]

  • Crystallization: The purified fractions are concentrated, and spectinomycin is crystallized from water or methanol at a low temperature.[8] The crystals are collected, washed, and dried.

Characterization by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of spectinomycin and its related impurities.

  • Standard and Sample Preparation:

    • Reference Standard: A stock solution of this compound reference standard is prepared in deionized water (e.g., 40 mg in 50 mL). This solution is allowed to stand for at least 15 hours to allow for the formation of anomers. It is then diluted with the mobile phase eluent to a working concentration (e.g., 80 µg/mL).[9]

    • Sample Solution: A known amount of the isolated this compound sample is dissolved in the eluent to a specific concentration (e.g., 15 mg in 100 mL for impurity analysis).[9]

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm packing).[9]

    • Mobile Phase: An ion-pairing agent is typically used. For example, a gradient or isocratic elution with a buffer containing a volatile perfluorinated carboxylic acid like trifluoroacetic acid (TFA) in water and an organic modifier like methanol or acetonitrile.[9]

    • Flow Rate: Typically 0.8-1.0 mL/min.

    • Detection: Since spectinomycin lacks a strong UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by Pulsed Amperometric Detection (PAD) after post-column addition of a strong base (e.g., NaOH).[9][10]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode is commonly used.

    • Analysis: Full scan mode is used to identify the molecular ions of spectinomycin and its impurities. Tandem MS (MS/MS) can be employed to obtain structural information by fragmenting the parent ions.

Workflow for Discovery and Characterization

The discovery of novel antibiotics from Streptomyces follows a general workflow from isolation of the microorganism to the characterization of the bioactive compound.

Discovery_Workflow Isolation Isolation of Streptomyces from Environmental Sample (e.g., Soil) Culturing Culturing and Fermentation in Liquid Media Isolation->Culturing Extraction Extraction of Supernatant Culturing->Extraction Screening Antimicrobial Activity Screening (e.g., Agar Diffusion Assay) Extraction->Screening Purification Bioassay-Guided Purification (e.g., Chromatography) Screening->Purification Active Extract Characterization Structural Characterization (HPLC, MS, NMR) Purification->Characterization Pure Compound Identification Compound Identification (Spectinomycin) Characterization->Identification

Caption: General workflow for the discovery of antibiotics from Streptomyces.

Conclusion

The discovery of spectinomycin from Streptomyces spectabilis represents a significant milestone in the development of antibiotics for treating bacterial infections. Understanding its origin, biosynthetic pathway, and methods for isolation and characterization is crucial for ongoing research, including efforts in synthetic biology to produce novel analogs and in optimizing production yields. The information compiled in this technical guide serves as a foundational resource for professionals in the field, facilitating further exploration and innovation in antibiotic drug discovery and development.

References

An In-depth Technical Guide to Spectinomycin Dihydrochloride: Chemical Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of spectinomycin dihydrochloride, a critical aminocyclitol antibiotic. The document details its mechanism of action, antimicrobial spectrum, and the development of resistance. Furthermore, it offers detailed experimental protocols for its application in microbiological and molecular biology research, specifically for determining Minimum Inhibitory Concentration (MIC) and for use as a selection agent in plasmid-based genetic engineering.

Chemical Structure and Physicochemical Properties

Spectinomycin is an aminocyclitol antibiotic produced by the bacterium Streptomyces spectabilis. It is structurally distinct from other aminoglycosides. It is commercially available as this compound, often in its pentahydrate form.

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueReferences
Chemical Name (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one;dihydrochloride[1]
CAS Number 21736-83-4 (anhydrous)[1][2]22189-32-8 (pentahydrate)[3]
Molecular Formula C₁₄H₂₆Cl₂N₂O₇ (anhydrous)[1][2]C₁₄H₂₄N₂O₇ · 2HCl · 5H₂O (pentahydrate)[3]
Molecular Weight 405.27 g/mol (anhydrous)[4]495.35 g/mol (pentahydrate)[5]

Table 2: Physicochemical Properties of this compound Pentahydrate

PropertyValueReferences
Appearance White to pale buff crystalline powder[6]
Melting Point 205-207 °C (decomposes)
pKa 6.95, 8.70[7]
Solubility Water: 50 mg/mL, 100 mg/mL[6]DMSO: 11 mg/mL[8], 27.5 mg/mL[5], 99 mg/mL[3]
Stability Stable under normal conditions[9][10]. Store powder at 2-8°C[6]. Aqueous solutions are recommended to be prepared fresh and used within one day[8].

Mechanism of Action and Antimicrobial Spectrum

Spectinomycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2] Unlike other aminoglycosides, it does not typically cause misreading of the mRNA codon.

Signaling Pathway of Protein Synthesis Inhibition

Spectinomycin binds to the 30S ribosomal subunit, specifically to the 16S rRNA. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in polypeptide chain elongation. This action effectively halts protein synthesis.

Spectinomycin Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit Elongation Elongation Spectinomycin Spectinomycin Spectinomycin->30S Binds to 16S rRNA Spectinomycin->Elongation Blocks Translocation mRNA mRNA mRNA->30S tRNA_A Aminoacyl-tRNA (A-site) tRNA_A->Elongation tRNA_P Peptidyl-tRNA (P-site) Elongation->tRNA_P Inhibition Inhibition

Caption: Mechanism of spectinomycin action on the bacterial ribosome.

Antimicrobial Spectrum

Spectinomycin is primarily active against Gram-negative bacteria, with its most notable clinical use being the treatment of infections caused by Neisseria gonorrhoeae. It also demonstrates activity against a range of other Gram-negative and some Gram-positive organisms.

Mechanisms of Resistance

Bacterial resistance to spectinomycin can arise through several mechanisms:

  • Target Site Modification: Mutations in the 16S rRNA or ribosomal protein S5 can prevent spectinomycin from binding to the 30S ribosomal subunit.

  • Enzymatic Inactivation: The aadA gene encodes for an aminoglycoside adenylyltransferase that can modify and inactivate spectinomycin.

  • Efflux Pumps: Active transport systems can pump the antibiotic out of the bacterial cell, reducing its intracellular concentration.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method for determining the MIC of this compound, based on EUCAST and CLSI guidelines.

MIC Determination Workflow A Prepare Spectinomycin Stock Solution B Perform Serial Dilutions in 96-well plate A->B 2-fold dilutions D Inoculate Wells with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35±2°C for 16-20 hours D->E F Read Results Visually or with Plate Reader E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of Spectinomycin Stock Solution: Prepare a stock solution of this compound in sterile deionized water at a concentration of 10 mg/mL. Filter-sterilize the solution through a 0.22 µm filter.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the spectinomycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours) on a non-selective agar plate, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the spectinomycin dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of spectinomycin that completely inhibits visible growth of the organism.

Plasmid Selection in E. coli

Spectinomycin is commonly used as a selective agent for plasmids carrying the aadA resistance gene.

Plasmid Selection Workflow A Prepare LB Agar Plates with Spectinomycin (50-100 µg/mL) D Plate Transformation Mixture on Selective LB Agar Plates A->D B Transform Competent E. coli with Spectinomycin-resistant Plasmid C Outgrowth in Antibiotic-free Medium (1 hour, 37°C) B->C C->D E Incubate Plates at 37°C for 12-18 hours D->E F Select and Culture Resistant Colonies E->F

Caption: Workflow for bacterial transformation and plasmid selection.

Methodology:

  • Preparation of Selective Media:

    • LB Agar Plates: Prepare Luria-Bertani (LB) agar and autoclave. Allow the agar to cool to approximately 50-55°C before adding this compound to a final concentration of 50-100 µg/mL. Pour the plates and allow them to solidify.

    • LB Broth: Prepare LB broth and autoclave. Before use, add this compound to a final concentration of 50-100 µg/mL from a sterile stock solution.

  • Transformation of Competent Cells:

    • Thaw a vial of competent E. coli cells on ice.

    • Add 1-5 µL of the plasmid DNA containing the spectinomycin resistance marker to the cells.

    • Incubate the mixture on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45-60 seconds, followed by immediate transfer to ice for 2 minutes.

  • Outgrowth: Add 250-1000 µL of SOC or LB medium (without antibiotic) to the cells and incubate at 37°C for 1 hour with shaking. This allows for the expression of the resistance gene.

  • Plating: Spread an appropriate volume (e.g., 100 µL) of the cell suspension onto the pre-warmed selective LB agar plates.

  • Incubation: Incubate the plates at 37°C for 12-18 hours, or until colonies are visible.

  • Colony Selection: Pick individual colonies and inoculate into selective LB broth for further cultivation and plasmid DNA purification.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is a potential skin and eye irritant.[11] Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[9][11] Fine particles may form an explosive mixture with air.[9]

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for professional medical or laboratory advice. Always consult the relevant safety data sheets and established laboratory protocols before handling any chemical substances.

References

Spectinomycin Dihydrochloride's Mode of Action in Prokaryotes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectinomycin, an aminocyclitol antibiotic, is a potent inhibitor of bacterial protein synthesis. Its bacteriostatic action stems from its specific binding to the 30S ribosomal subunit, where it physically obstructs the translocation step of peptide chain elongation. This guide provides a comprehensive overview of the molecular mechanism of spectinomycin, detailing its interaction with the ribosome, its impact on translational dynamics, and the molecular bases of bacterial resistance. This document synthesizes structural, biochemical, and kinetic data to offer a detailed resource for researchers in microbiology and drug development.

Introduction

Spectinomycin is a broad-spectrum antibiotic primarily used for the treatment of infections caused by Gram-negative bacteria, most notably Neisseria gonorrhoeae.[1][2] It is produced by the bacterium Streptomyces spectabilis.[3] Chemically related to aminoglycosides, spectinomycin is distinct in its structure and its generally lower toxicity profile.[4] The primary mechanism of action is the inhibition of protein synthesis, a fundamental process for bacterial viability and proliferation.[5] This guide delves into the intricate molecular details of how spectinomycin dihydrochloride exerts its effects on prokaryotic ribosomes.

The Molecular Target: The Prokaryotic Ribosome

Spectinomycin selectively targets the bacterial 70S ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into protein. Specifically, it binds to the small 30S subunit.[5][6] This specificity for prokaryotic ribosomes over eukaryotic 80S ribosomes is a cornerstone of its clinical efficacy and safety.[6]

Binding Site on the 30S Subunit

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have precisely mapped the binding site of spectinomycin.[7][8] It binds to a specific pocket within the 16S ribosomal RNA (rRNA), primarily interacting with helix 34 (h34) in the head domain of the 30S subunit.[7][9] Key nucleotide residues involved in this interaction include G1064 and C1192.[10] The rigid, fused ring structure of spectinomycin fits snugly into this site, establishing a stable interaction that is critical for its inhibitory action.[10]

Mechanism of Action: Inhibition of Translocation

Spectinomycin's primary mode of action is the inhibition of the translocation step of protein synthesis elongation.[11][12] Translocation is a dynamic process where the ribosome moves one codon down the mRNA, a movement catalyzed by Elongation Factor G (EF-G). This process requires significant conformational changes within the ribosome, particularly a swiveling motion of the 30S subunit head relative to its body.[7]

Spectinomycin binding to helix 34 sterically blocks this crucial head swiveling motion.[7][8] By locking the 30S head in a non-rotated conformation, spectinomycin prevents the coordinated movement of transfer RNAs (tRNAs) from the A (aminoacyl) site to the P (peptidyl) site, and from the P site to the E (exit) site.[12] This effectively halts the progression of the ribosome along the mRNA, leading to a cessation of polypeptide chain elongation.[6] While it potently inhibits elongation, spectinomycin has been observed to have a more pronounced effect on initiating ribosomes, likely by blocking the first translocation event after the formation of the initiation complex.[13][14]

Quantitative Insights into Inhibition

While precise, universally agreed-upon dissociation constants (Kd) and inhibition constants (Ki) for spectinomycin are not consistently reported in the literature, kinetic studies have provided valuable insights into its inhibitory properties. Isothermal titration calorimetry experiments to determine the Kd have proven challenging due to precipitation issues, though they suggest a micromolar affinity.

Biochemical assays have demonstrated that spectinomycin's inhibition of translocation is concentration-dependent. Studies observing the kinetics of forward translocation in the presence of EF-G have noted biphasic kinetics, where higher concentrations of spectinomycin lead to an accumulation of more slowly translocating ribosome complexes.[7] In vitro reverse translocation experiments have shown that spectinomycin alters both the rate and the completeness of this process.[8]

ParameterObservationReference
Effect on Translocation Biphasic kinetics observed, with higher concentrations favoring slower translocation.[7]
Reverse Translocation Alters both the rate and completeness of reverse translocation in vitro.[8]
Ribosomal Occupancy Primarily inhibits initiating ribosomes by blocking the first translocation event.[13][14]

Mechanisms of Resistance

Bacterial resistance to spectinomycin can arise through several mechanisms:

  • Target Site Modification: Mutations in the 16S rRNA at the spectinomycin binding site, particularly at nucleotides G1064 and C1192, can significantly reduce the drug's binding affinity.[12] Mutations in the ribosomal protein S5 have also been implicated in resistance, especially in Neisseria gonorrhoeae.[12][15]

  • Enzymatic Inactivation: A common mechanism of resistance is the enzymatic modification of spectinomycin by aminoglycoside nucleotidyltransferases (ANTs) or adenylyltransferases.[9][11] These enzymes catalyze the transfer of an adenylyl group to the drug, rendering it unable to bind to the ribosome.

  • Efflux Pumps: Active efflux of the drug out of the bacterial cell can also contribute to resistance by reducing the intracellular concentration of spectinomycin.[11]

Experimental Protocols

In Vitro Transcription-Translation (IVTT) Assay to Assess Spectinomycin Activity

This protocol allows for the rapid assessment of spectinomycin's inhibitory effect on protein synthesis in a cell-free system.

Materials:

  • E. coli S30 extract-based IVTT kit

  • Plasmid DNA encoding a reporter gene (e.g., luciferase or GFP) under the control of a T7 promoter

  • This compound stock solution (10 mM in nuclease-free water)

  • Nuclease-free water

Procedure:

  • Thaw all IVTT components on ice.

  • Prepare a master mix of the IVTT components (S30 extract, reaction buffer, amino acid mix, etc.) according to the manufacturer's instructions.

  • Prepare serial dilutions of the spectinomycin stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • In separate reaction tubes, combine the IVTT master mix, plasmid DNA (at the recommended concentration), and the different concentrations of spectinomycin. Include a no-spectinomycin control.

  • Adjust the final volume of each reaction with nuclease-free water.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Quantify the expression of the reporter protein (e.g., measure luminescence for luciferase or fluorescence for GFP).

  • Plot the reporter signal as a function of spectinomycin concentration to determine the IC50 value.

Toe-printing Assay to Map Ribosome Stalling

This technique identifies the precise location on an mRNA where the ribosome is stalled by spectinomycin.

Materials:

  • In vitro transcribed and purified mRNA of interest

  • Purified 70S ribosomes

  • Deacylated initiator tRNA (tRNAfMet)

  • Reverse transcriptase

  • A DNA primer labeled with a fluorescent dye or radioisotope, complementary to a region downstream of the start codon of the mRNA

  • dNTPs

  • This compound

  • Reaction buffer (containing Mg2+, K+, and other necessary ions)

Procedure:

  • Formation of the Initiation Complex:

    • Incubate the mRNA, 70S ribosomes, and tRNAfMet in the reaction buffer to allow the formation of the 70S initiation complex at the start codon.

  • Addition of Spectinomycin:

    • Add spectinomycin to the reaction at a concentration known to inhibit translocation. Incubate for a short period to allow binding.

  • Primer Annealing and Extension:

    • Add the labeled primer and incubate to allow annealing to the mRNA.

    • Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.

  • Analysis of cDNA Products:

    • Stop the reaction and purify the cDNA products.

    • Analyze the size of the cDNA products by denaturing polyacrylamide gel electrophoresis or capillary electrophoresis.

    • The reverse transcriptase will be blocked by the stalled ribosome, resulting in a truncated cDNA product (the "toe-print"). The length of this product can be used to map the exact position of the ribosome on the mRNA.

Visualizations

Spectinomycin's Interaction with the 30S Ribosomal Subunit

Spectinomycin_Binding cluster_ribosome Prokaryotic 70S Ribosome cluster_30S 30S Subunit cluster_16S 16S rRNA 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit 16S_rRNA 16S rRNA 16S_rRNA->30S_Subunit Ribosomal_Proteins Ribosomal Proteins Ribosomal_Proteins->30S_Subunit h34 Helix 34 (h34) (Head Domain) h34->16S_rRNA Spectinomycin Spectinomycin Spectinomycin->h34 Binds to minor groove Translocation_Inhibition cluster_process Elongation Cycle PeptideBond Peptide Bond Formation Pre_Translocation Pre-translocation State (A and P sites occupied) PeptideBond->Pre_Translocation EFG_Binding EF-G Binding Pre_Translocation->EFG_Binding Head_Swivel 30S Head Swiveling EFG_Binding->Head_Swivel Translocation tRNA/mRNA Movement Head_Swivel->Translocation Post_Translocation Post-translocation State (P and E sites occupied) Translocation->Post_Translocation Spectinomycin Spectinomycin Block Steric Block Spectinomycin->Block Block->Head_Swivel Inhibits Toeprinting_Workflow Start Start Mix 1. Mix mRNA, 70S Ribosomes, and Initiator tRNA Start->Mix Incubate_Init 2. Incubate to form 70S Initiation Complex Mix->Incubate_Init Add_Spectinomycin 3. Add Spectinomycin Incubate_Init->Add_Spectinomycin Add_Primer 4. Add Labeled Primer Add_Spectinomycin->Add_Primer RT_Reaction 5. Initiate Reverse Transcription Add_Primer->RT_Reaction Analyze 6. Analyze cDNA Products (Gel/Capillary Electrophoresis) RT_Reaction->Analyze Result Identify Ribosome Stall Site Analyze->Result End End Result->End

References

Spectinomycin: A Deep Dive into its Bacteriostatic and Bactericidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinomycin, an aminocyclitol antibiotic derived from Streptomyces spectabilis, has long been a subject of interest in the field of antimicrobial research.[1] Its unique mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis, distinguishes it from many other antibiotic classes.[1][2] This guide provides a comprehensive technical overview of the bacteriostatic and bactericidal nature of spectinomycin, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Ribosomal Translocation

Spectinomycin exerts its antimicrobial effect by binding to the 30S subunit of the bacterial ribosome.[2][3] This interaction specifically interferes with the translocation step of protein synthesis, a crucial process where the ribosome moves along the mRNA to read the next codon.[3][4] By binding to a pocket in the head of the 30S subunit, spectinomycin sterically blocks the swiveling motion of the ribosomal head, a conformational change essential for the movement of tRNA and mRNA, effectively halting peptide chain elongation.[1] This inhibition of protein synthesis prevents the production of essential proteins required for bacterial growth and replication, leading to a bacteriostatic effect.[4] While primarily considered bacteriostatic, some evidence suggests that at high concentrations, spectinomycin may exhibit bactericidal activity.[5]

Spectinomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit Translocation Translocation of tRNA and mRNA 30S_Subunit->Translocation Inhibits Head Swiveling 50S_Subunit 50S Subunit Spectinomycin Spectinomycin Spectinomycin->30S_Subunit Binds to mRNA mRNA tRNA tRNA Protein_Synthesis Protein Synthesis (Elongation) Bacterial_Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Translocation->Protein_Synthesis Blocks

Caption: Mechanism of Spectinomycin Action

Quantitative Analysis of Spectinomycin Activity

The antimicrobial activity of spectinomycin is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. An antibiotic is generally considered bacteriostatic if the MBC/MIC ratio is >4.

The following tables summarize the MIC and MBC values of spectinomycin against a range of clinically relevant bacteria.

BacteriumSpectinomycin MIC (µg/mL)Spectinomycin MBC (µg/mL)Reference(s)
Neisseria gonorrhoeae7.5 - 1515 - 30[6]
Escherichia coli16 - 64>100[7]
Staphylococcus aureus62.5>250[8]
Streptococcus pneumoniae>100Not widely reported[1]
Haemophilus influenzae32 - 128Not widely reported[1]
Mycobacterium tuberculosis12.5 - 50>64[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectinomycin stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for OD600 measurement)

  • Sterile agar plates (for MBC determination)

Procedure:

  • Preparation of Spectinomycin Dilutions: Prepare a serial two-fold dilution of spectinomycin in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of spectinomycin that completely inhibits visible growth of the organism as detected by the unaided eye.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto a sterile agar plate. Incubate the agar plates at 35°C ± 2°C for 18-24 hours. The MBC is the lowest concentration of spectinomycin that results in a ≥99.9% reduction in the initial inoculum count.

MIC_MBC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Spectinomycin in Broth Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (16-20h, 35°C) Inoculate_Plate->Incubate_Plate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate_Plate->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_Agar Incubate Agar Plates (18-24h, 35°C) Subculture->Incubate_Agar Read_MBC Determine MBC (≥99.9% killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: MIC and MBC Determination Workflow

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic picture of the antimicrobial activity of an antibiotic over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Spectinomycin stock solution

  • Sterile flasks or tubes

  • Shaking incubator (35°C ± 2°C)

  • Spectrophotometer (for OD600 measurement)

  • Sterile saline or PBS for dilutions

  • Sterile agar plates

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation: Prepare a starting bacterial culture in CAMHB with an initial density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Antibiotic Addition: Add spectinomycin to the test flasks at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at 35°C ± 2°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each spectinomycin concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth or a <3-log₁₀ reduction in CFU/mL.

Time_Kill_Curve_Workflow Start Start Prepare_Culture Prepare Bacterial Culture (5x10⁵ - 1x10⁶ CFU/mL) Start->Prepare_Culture Add_Spectinomycin Add Spectinomycin at Various MIC Multiples Prepare_Culture->Add_Spectinomycin Incubate_and_Sample Incubate and Collect Samples at Timed Intervals Add_Spectinomycin->Incubate_and_Sample Perform_Serial_Dilutions Perform Serial Dilutions and Plate on Agar Incubate_and_Sample->Perform_Serial_Dilutions Incubate_Plates Incubate Agar Plates (18-24h, 35°C) Perform_Serial_Dilutions->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log₁₀ CFU/mL vs. Time Count_Colonies->Plot_Data Analyze_Results Analyze for Bacteriostatic or Bactericidal Effect Plot_Data->Analyze_Results End End Analyze_Results->End

Caption: Time-Kill Curve Assay Workflow

Conclusion

Spectinomycin is a predominantly bacteriostatic antibiotic that functions by inhibiting bacterial protein synthesis through a specific interaction with the 30S ribosomal subunit, leading to the blockage of translocation.[2][3] While generally not bactericidal at typical therapeutic concentrations, its efficacy against specific pathogens, such as Neisseria gonorrhoeae, has been well-established.[6] The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced bacteriostatic and potential bactericidal properties of spectinomycin and its analogs against a wide array of bacterial species. Understanding these fundamental characteristics is paramount for the rational design and development of new antimicrobial agents.

References

The aadA Gene: A Comprehensive Technical Guide to Spectinomycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of antibiotic resistance is a critical global health challenge. Spectinomycin, an aminocyclitol antibiotic, targets the bacterial ribosome to inhibit protein synthesis. However, its efficacy is often compromised by the presence of resistance genes. Among the most prevalent mechanisms is the enzymatic inactivation of the antibiotic by aminoglycoside adenylyltransferases. This technical guide provides an in-depth analysis of the aadA gene, which encodes a key enzyme responsible for spectinomycin resistance. We will delve into its function, mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

Core Function of the aadA Gene

The aadA gene encodes an enzyme known as aminoglycoside-3''-adenylyltransferase (also referred to as ANT(3'')(9)).[1] This enzyme confers resistance to both spectinomycin and streptomycin by catalyzing the transfer of an adenylyl group (AMP) from ATP to the antibiotic molecule.[2][3] This modification prevents the antibiotic from binding to its target site on the 16S rRNA of the bacterial 30S ribosomal subunit, thereby rendering it ineffective.[2][4] The aadA gene is frequently found on mobile genetic elements such as plasmids and integrons, facilitating its horizontal transfer between different bacterial species and contributing to the widespread dissemination of resistance.[5][6][7]

Mechanism of Action: Enzymatic Inactivation of Spectinomycin

The AadA enzyme is a dual-specificity adenylyltransferase that acts on both spectinomycin and streptomycin, despite their structural differences.[2][8] The catalytic process is magnesium-dependent and involves the O-adenylation of the antibiotic.[2]

Specifically for spectinomycin, the AadA enzyme catalyzes the transfer of an adenylyl group from an ATP molecule to the 9-hydroxyl group of the spectinomycin molecule.[2][3][9] This structural modification sterically hinders the binding of spectinomycin to the ribosome, thus allowing protein synthesis to proceed unimpeded in the presence of the antibiotic.

The enzymatic reaction can be summarized as follows:

Spectinomycin + ATP --(AadA, Mg2+)--> 9-O-adenylylspectinomycin + Diphosphate[3]

The AadA protein consists of two domains: an N-terminal adenylyltransferase domain and a C-terminal helical domain. The active site is located in the cleft between these two domains.[2][10] ATP binding induces a conformational change that positions the two domains for subsequent binding of the antibiotic substrate.[2] Key amino acid residues, such as Glu-87, have been identified as being crucial for the catalytic activity of the enzyme.[2]

Quantitative Data: Impact of aadA on Spectinomycin Resistance

The expression of the aadA gene leads to a significant increase in the Minimum Inhibitory Concentration (MIC) of spectinomycin for the host bacterium. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Below is a summary of representative MIC data.

Bacterial Strain/ConstructRelevant GenotypeSpectinomycin MIC (µg/mL)Reference
E. coli DH5α (control)No aadA<40[11]
E. coli DH5α with aadA plasmidaadA+>512[8]
P. multocida TransformantaadA14+≥ 512[9]
E. faecalis TransconjugantaadA+4000[12]
M. morganii A19 with aadA37aadA37+>1024
E. coli with WT AadAWild-type aadA1024
E. coli with AadA W173A mutantaadA W173A1024
E. coli with AadA D178A mutantaadA D178A1024

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the aadA gene and its product.

PCR Amplification of the aadA Gene from Bacterial Isolates

This protocol describes the amplification of the aadA gene from bacterial genomic DNA.

Materials:

  • Bacterial colony

  • PCR reaction mix (containing Taq DNA polymerase, dNTPs, MgCl₂, and reaction buffer)

  • Forward and reverse primers for aadA (e.g., aadA-F: 5'-TGATTTGCTGGTACGGAC-3', aadA-R: 5'-CGCTATGTTCTCTTGCTTTTG-3')[3]

  • Nuclease-free water

  • Thermocycler

Procedure:

  • Template Preparation: Resuspend a single bacterial colony in 50 µL of sterile nuclease-free water. Heat the suspension at 95°C for 10 minutes to lyse the cells and release the genomic DNA. Centrifuge at 13,000 x g for 1 minute and use 1-5 µL of the supernatant as the DNA template.

  • PCR Reaction Setup: In a PCR tube, combine the following components:

    • PCR reaction mix (2X): 12.5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA template: 1-5 µL

    • Nuclease-free water: to a final volume of 25 µL

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

  • Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the presence of a band of the expected size for the aadA gene (approximately 800 bp).

Cloning of the aadA Gene into an Expression Vector

This protocol outlines the steps for cloning the amplified aadA gene into a plasmid vector for subsequent protein expression.

Materials:

  • Purified aadA PCR product

  • Expression vector (e.g., pET series)

  • Restriction enzymes and corresponding buffers

  • T4 DNA ligase and buffer

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB agar plates with appropriate antibiotics

Procedure:

  • Restriction Digest: Digest both the purified aadA PCR product and the expression vector with the same restriction enzymes.

  • Ligation: Ligate the digested aadA insert into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells.[7][13][14]

  • Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for vector selection.

  • Verification: Screen the resulting colonies by colony PCR and subsequent sequencing to confirm the correct insertion of the aadA gene.

Expression and Purification of the AadA Protein

This protocol describes the overexpression and purification of the AadA protein from E. coli.

Materials:

  • E. coli BL21(DE3) cells carrying the aadA expression plasmid

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer

  • Ni-NTA affinity chromatography column

  • Wash and elution buffers

Procedure:

  • Expression: Grow the E. coli culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication.

  • Purification: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged AadA protein with elution buffer containing imidazole.[15][16][17]

  • Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and size.

Determination of Spectinomycin Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of spectinomycin.[18]

Materials:

  • Bacterial strain to be tested

  • Mueller-Hinton broth (MHB)

  • Spectinomycin stock solution

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[18]

  • Serial Dilution: Perform a two-fold serial dilution of spectinomycin in MHB across the wells of a 96-well plate.[19]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of spectinomycin that shows no visible bacterial growth.[20]

Visualizations

Mechanism of AadA-mediated Spectinomycin Resistance

AadA_Mechanism cluster_bacterium Bacterial Cell Spectinomycin_in Spectinomycin Ribosome Ribosome (30S) Spectinomycin_in->Ribosome Inhibits protein synthesis Inactive_Spectinomycin Inactive Spectinomycin-AMP Spectinomycin_in->Inactive_Spectinomycin Adenylylation AadA_gene aadA gene AadA_protein AadA Protein AadA_gene->AadA_protein Translation AadA_protein->Inactive_Spectinomycin Adenylylation ATP ATP ATP->Inactive_Spectinomycin Adenylylation AMP AMP Inactive_Spectinomycin->Ribosome Binding blocked

Caption: Mechanism of AadA-mediated spectinomycin resistance in a bacterial cell.

Experimental Workflow for Studying aadA Gene Function

AadA_Workflow cluster_molbio Molecular Biology cluster_analysis Analysis Start Bacterial Isolate with suspected spectinomycin resistance gDNA_extraction Genomic DNA Extraction Start->gDNA_extraction PCR PCR Amplification of aadA gene gDNA_extraction->PCR Cloning Cloning into Expression Vector PCR->Cloning Sequencing DNA Sequencing of aadA gene PCR->Sequencing Transformation Transformation into E. coli Cloning->Transformation Protein_Expression AadA Protein Expression & Purification Transformation->Protein_Expression MIC_test Spectinomycin MIC Determination Transformation->MIC_test Enzyme_Assay In vitro AadA Activity Assay Protein_Expression->Enzyme_Assay

Caption: Experimental workflow for the characterization of the aadA resistance gene.

Conclusion

The aadA gene represents a significant clinical challenge due to its efficient inactivation of spectinomycin and its prevalence on mobile genetic elements. A thorough understanding of its function and mechanism is paramount for the development of novel strategies to combat antibiotic resistance. This technical guide provides a foundational resource for researchers and professionals in the field, offering both theoretical knowledge and practical experimental protocols to facilitate further investigation into this important resistance determinant. The continued study of aadA and similar resistance mechanisms is essential for the future of antimicrobial therapy.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Spectinomycin Dihydrochloride Pentahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the aqueous solubility and stability of spectinomycin dihydrochloride pentahydrate, a critical aminocyclitol antibiotic. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies, and visualizes complex pathways to support the effective formulation and application of this important compound.

Executive Summary

This compound pentahydrate exhibits high solubility in water, a crucial attribute for its formulation as an injectable antibiotic. However, its stability in aqueous solutions is influenced by several factors, most notably pH and temperature. Understanding these parameters is paramount for ensuring the efficacy and safety of spectinomycin-based therapies. This guide details the solubility profile, degradation pathways, and stability-indicating analytical methods for spectinomycin in an aqueous environment.

Solubility in Water

This compound pentahydrate is readily soluble in water. The following table summarizes the reported solubility data from various sources.

Table 1: Aqueous Solubility of this compound Pentahydrate

Solubility ValueSolventNotesSource(s)
100 mg/mLWater-[1]
99 mg/mL (199.85 mM)WaterAt 25°C[2]
62.5 mg/mL (126.17 mM)WaterRequires sonication
50 mg/mLWater-
MiscibleWater-
10 mg/mLPBS (pH 7.2)-
Soluble to 100 mMWater-
Experimental Protocol for Solubility Determination

While specific protocols from the cited sources are not exhaustively detailed, a general method for determining the equilibrium solubility of a substance like this compound pentahydrate in water can be described as follows. This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

Objective: To determine the maximum concentration of this compound pentahydrate that can be dissolved in water at a specified temperature.

Materials:

  • This compound pentahydrate powder

  • Purified water (e.g., deionized or distilled)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound pentahydrate powder to a known volume of water in a sealed container. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Accurately dilute the filtered solution with a suitable mobile phase and analyze the concentration of spectinomycin using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Stability in Water

The stability of spectinomycin in aqueous solutions is a critical factor for its storage and administration. The primary degradation pathway is hydrolysis, which is significantly influenced by the pH and temperature of the solution.

Effect of pH and Temperature

In aqueous solutions, spectinomycin is susceptible to both acidic and basic hydrolysis. The rate of hydrolysis is accelerated at pH values above 6.0 due to catalysis by hydroxide ions.[3] Elevated temperatures also increase the rate of degradation.[3] For this reason, it is often recommended that aqueous solutions of spectinomycin be freshly prepared and not stored for extended periods, with some sources advising against storage for more than one day.

Degradation Pathways

The degradation of spectinomycin in an aqueous environment can proceed through several pathways, including hydrolysis of the glycosidic bond and modification of its core structure. The primary degradation products that have been identified include actinamine, (4R)-dihydrospectinomycin, (4S)-dihydrospectinomycin, dihydroxyspectinomycin, and actinospectinoic acid.

Under acidic conditions, hydrolysis can lead to the formation of actinamine.[4][5] The formation of other degradation products can occur under various stress conditions.

G Simplified Degradation Pathway of Spectinomycin Spectinomycin Spectinomycin Actinamine Actinamine Spectinomycin->Actinamine Acidic Hydrolysis Other_Degradants Other Degradation Products ((4R)-dihydrospectinomycin, (4S)-dihydrospectinomycin, dihydroxyspectinomycin, actinospectinoic acid) Spectinomycin->Other_Degradants Various Stress (pH, Temp, Oxidation) G Workflow for Spectinomycin Stability Assessment cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Data Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photostability Photo->HPLC Analysis Quantification of Spectinomycin and Degradation Products HPLC->Analysis Pathway Degradation Pathway Elucidation Analysis->Pathway Drug Spectinomycin (Aqueous Solution) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

References

Methodological & Application

Application Notes and Protocols for Spectinomycin Dihydrochloride in Plant Transformation

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing Spectinomycin Dihydrochloride for Robust Selection of Transgenic Plants

Introduction

This compound is a potent aminocyclitol antibiotic that serves as a highly effective selective agent in plant transformation protocols. Its specific inhibition of plastid protein synthesis provides a distinct visual screen for identifying transformed cells and tissues. Non-transformed plant cells, when exposed to spectinomycin, exhibit a characteristic bleached or white phenotype due to the impairment of chloroplast development. In contrast, cells successfully transformed with a corresponding resistance gene, most commonly the aadA (aminoglycoside-3"-adenyltransferase) gene, remain green and continue to develop normally. This clear phenotypic distinction makes spectinomycin a valuable tool for researchers in plant biotechnology and drug development. The aadA gene confers resistance by enzymatically adenylating spectinomycin, rendering it unable to bind to the ribosomal target.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a selection agent in plant transformation.

Mechanism of Action

Spectinomycin functions by binding to the 30S subunit of prokaryotic-type ribosomes, which are found in bacteria and in the plastids (chloroplasts) of plant cells.[3][4][5] This binding event specifically interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby inhibiting protein synthesis.[4][6] In plants, this disruption of plastid protein synthesis prevents the proper development and function of chloroplasts, leading to the characteristic bleached phenotype of sensitive tissues.[7] The resistance mechanism conferred by the aadA gene involves the enzymatic detoxification of spectinomycin.

G cluster_plastid Plastid cluster_selection Selection Process Plastid Ribosome (70S) Plastid Ribosome (70S) Protein Synthesis Protein Synthesis Plastid Ribosome (70S)->Protein Synthesis Essential for Bleached Phenotype Bleached Phenotype Plastid Ribosome (70S)->Bleached Phenotype Leads to (in sensitive cells) Chloroplast Development Chloroplast Development Protein Synthesis->Chloroplast Development Required for Green Phenotype Green Phenotype Chloroplast Development->Green Phenotype Results in Spectinomycin Spectinomycin Spectinomycin->Plastid Ribosome (70S) Binds to & Inhibits aadA Gene Product aadA Gene Product (Aminoglycoside 3''-adenyltransferase) Spectinomycin->aadA Gene Product Substrate for Inactivated Spectinomycin Inactivated Spectinomycin aadA Gene Product->Inactivated Spectinomycin Catalyzes adenylation G Plant Explant Preparation Plant Explant Preparation Transformation Transformation (e.g., Agrobacterium, Biolistics) Plant Explant Preparation->Transformation Co-cultivation/Recovery Co-cultivation/Recovery (2-3 days, no selection) Transformation->Co-cultivation/Recovery Selection Selection on Spectinomycin Medium Co-cultivation/Recovery->Selection Subculture Subculture (every 2-4 weeks) Selection->Subculture Observation Observe Phenotype Subculture->Observation Bleached/Dead Tissue Sensitive Tissue (Bleached/Dead) Observation->Bleached/Dead Tissue Discard Green/Growing Tissue Resistant Tissue (Green/Growing) Observation->Green/Growing Tissue Select Shoot Elongation Shoot Elongation Green/Growing Tissue->Shoot Elongation Rooting Rooting Shoot Elongation->Rooting Acclimatization Acclimatization Rooting->Acclimatization Transgenic Plant Transgenic Plant Acclimatization->Transgenic Plant

References

Application Notes and Protocols: Spectinomycin Dihydrochloride Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spectinomycin dihydrochloride is an aminocyclitol antibiotic, closely related to the aminoglycosides, produced by the bacterium Streptomyces spectabilis.[1][2] It is a broad-spectrum antibiotic effective against a variety of gram-positive and gram-negative bacteria.[1][3] In the context of cell culture, spectinomycin is a valuable tool for preventing bacterial contamination and for the selection of cells engineered to express spectinomycin resistance genes.[2]

The mechanism of action of spectinomycin involves the inhibition of bacterial protein synthesis.[4][5] It specifically binds to the 30S ribosomal subunit, thereby interfering with the translocation of peptidyl-tRNA and ultimately halting protein elongation.[1][2][6] This bacteriostatic action prevents the growth and proliferation of contaminating bacteria in cell cultures.[5]

This document provides a detailed protocol for the preparation, quality control, and storage of a this compound stock solution for use in cell culture applications.

Chemical Properties

A clear understanding of the chemical properties of this compound pentahydrate is crucial for the accurate preparation of stock solutions.

PropertyValueReferences
Molecular Formula C₁₄H₂₄N₂O₇ · 2HCl · 5H₂O[1][7]
Molecular Weight 495.35 g/mol [1][7][8]
Appearance White to pale buff crystalline powder[1]
Solubility (in water) 50-100 mg/mL[1][2][7]
Solubility (in DMSO) ~81-99 mg/mL[8][9]
Solubility (in Ethanol) ~11 mg/mL[8]

Experimental Protocol: Preparation of a 100 mg/mL Spectinomycin Stock Solution

This protocol outlines the steps for preparing a 100 mg/mL stock solution of this compound in water.

3.1. Materials

  • This compound pentahydrate powder

  • Sterile, deionized, and filtered water (cell culture grade)

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes (10-50 mL)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Personal protective equipment (lab coat, gloves, safety glasses)

3.2. Procedure

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biological safety cabinet, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound pentahydrate powder. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1 gram of the powder.

  • Dissolution: Transfer the weighed powder into a sterile 50 mL conical tube. Add a smaller volume of sterile water (e.g., 8 mL) to the tube. Gently swirl the tube to dissolve the powder completely. The powder should readily dissolve in water.[1]

  • Volume Adjustment: Once the powder is fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).

  • Sterile Filtration: Draw the spectinomycin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial for ensuring the sterility of the stock solution.[1][2]

  • Aliquoting: Dispense the sterile stock solution into smaller, sterile, and clearly labeled microcentrifuge tubes or cryovials. Aliquoting prevents repeated freeze-thaw cycles of the entire stock, which can reduce its efficacy.[3]

  • Storage: Store the aliquots at -20°C for long-term use.[2][3] For short-term use, the stock solution can be stored at 2-8°C for several weeks.[2]

3.3. Recommended Working Concentrations

The optimal working concentration of spectinomycin can vary depending on the cell line and the specific application. The typical range for cell culture is between 7.5 to 100 µg/mL.[2][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific needs.

Quality Control

Maintaining the quality of the spectinomycin stock solution is essential for reproducible experimental results.

Quality Control ParameterMethodAcceptance Criteria
Sterility After filtration, incubate a small aliquot of the stock solution in a general-purpose bacterial growth medium (e.g., Tryptic Soy Broth) at 37°C for 24-48 hours.No visible microbial growth.
pH Measure the pH of a 1% solution in water at 25°C.The pH should be within the range of 3.80 - 5.60.[1]
Potency While direct potency testing may not be feasible in all labs, using a high-quality source of spectinomycin with a certificate of analysis is recommended. The potency should be no less than 603 µg/mg.[1]Conforms to the manufacturer's specifications.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of spectinomycin and the workflow for preparing the stock solution.

Spectinomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Blocks Translocation 50S_Subunit 50S Subunit Spectinomycin Spectinomycin Spectinomycin->30S_Subunit Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of spectinomycin.

Stock_Solution_Workflow Start Start Weigh Weigh Spectinomycin Dihydrochloride Powder Start->Weigh Dissolve Dissolve in Sterile Water Weigh->Dissolve Adjust_Volume Adjust to Final Volume Dissolve->Adjust_Volume Filter Sterile Filter (0.22 µm) Adjust_Volume->Filter Aliquot Aliquot into Sterile Tubes Filter->Aliquot Store Store at -20°C Aliquot->Store End Stock Solution Ready for Use Store->End

Caption: Workflow for preparing spectinomycin stock solution.

References

Application Notes and Protocols for Spectinomycin Dihydrochloride in In Vitro Protein Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinomycin dihydrochloride is a well-characterized aminocyclitol antibiotic that serves as a potent and specific inhibitor of bacterial protein synthesis.[1][2] Its precise mechanism of action makes it an invaluable tool for in vitro translation assays, enabling researchers to study the intricacies of the bacterial ribosome, screen for novel antibacterial agents, and validate the on-target activity of new compounds. Spectinomycin selectively binds to the 30S ribosomal subunit, where it sterically blocks the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in polypeptide chain elongation.[3][4] This inhibitory action is highly specific to prokaryotic ribosomes, with no significant effect on mammalian cytoplasmic ribosomes, making it a clean tool for bacterial-specific studies.[5]

These application notes provide a comprehensive guide to utilizing this compound as a protein synthesis inhibitor in in vitro translation assays, complete with detailed protocols, quantitative data, and visual aids to facilitate experimental design and execution.

Mechanism of Action

Spectinomycin exerts its inhibitory effect by binding to a specific pocket within the head region of the 16S rRNA component of the 30S ribosomal subunit.[5] This binding event locks the head of the 30S subunit in a particular conformation, which physically obstructs the large-scale conformational changes required for the movement of the mRNA-tRNA complex along the ribosome, a process known as translocation.[3] Unlike some other translocation inhibitors, spectinomycin does not completely abolish the process but significantly slows it down.[1] It is also noteworthy that spectinomycin does not induce misreading of the mRNA codon, ensuring that its effect is a direct inhibition of elongation.[6]

G Mechanism of Spectinomycin Action cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit Translocation Translocation (EF-G mediated) 30S_Subunit->Translocation blocks head swiveling 50S_Subunit 50S Subunit A_Site A-Site P_Site P-Site A_Site->P_Site moves to E_Site E-Site P_Site->E_Site moves to mRNA mRNA mRNA->30S_Subunit binds tRNA_A Aminoacyl-tRNA tRNA_A->A_Site enters Peptidyl_tRNA_P Peptidyl-tRNA Peptidyl_tRNA_P->P_Site resides Spectinomycin Spectinomycin Spectinomycin->30S_Subunit binds to 16S rRNA Translocation->A_Site Translocation->P_Site Inhibition Inhibition Translocation->Inhibition

Caption: Spectinomycin binds the 30S ribosomal subunit, inhibiting translocation.

Quantitative Data

The inhibitory activity of spectinomycin can be quantified to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value can vary depending on the specific in vitro translation system and the bacterial species from which the components are derived.

ParameterValueOrganism/SystemReference
Working Concentration 50 - 100 µME. coli cell-free system[7]
IC50 (In Vitro Translation) 1.01 - 1.8 µMM. smegmatis ribosomes[8]
IC50 (Growth Inhibition) 0.2 µg/mLBorrelia burgdorferi[9]
MIC90 (Growth Inhibition) 32 mg/LPasteurella multocida[10]
MIC90 (Growth Inhibition) 32 mg/LMannheimia haemolytica[10]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of a sterile, accurate stock solution is critical for reproducible results.

Materials:

  • This compound pentahydrate (FW: 495.35 g/mol )

  • Nuclease-free water

  • Sterile, nuclease-free microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • To prepare a 50 mg/mL stock solution, weigh 50 mg of this compound pentahydrate.

  • Dissolve the powder in 1 mL of nuclease-free water. Mix thoroughly by vortexing.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, nuclease-free microcentrifuge tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly.

Protocol for In Vitro Protein Synthesis Inhibition Assay

This protocol describes a general procedure for assessing the inhibitory effect of spectinomycin using a commercially available E. coli-based cell-free translation system. The detection of protein synthesis can be adapted for various reporters, such as luciferase or fluorescent proteins.

Materials:

  • E. coli S30 cell-free extract kit (or equivalent)

  • DNA template encoding a reporter protein (e.g., luciferase, GFP) under a T7 promoter

  • This compound stock solution (e.g., 50 mg/mL)

  • Nuclease-free water

  • Detection reagent for the reporter protein (e.g., luciferin substrate)

  • Microplate reader (luminescence or fluorescence)

  • 384-well microplates

Experimental Workflow:

G In Vitro Translation Inhibition Assay Workflow Start Start Prep_Reagents Prepare Reagents (Cell-free extract, DNA, Amino acids, Energy source) Start->Prep_Reagents Prep_Spectinomycin Prepare Spectinomycin Dilutions Start->Prep_Spectinomycin Setup_Reaction Set up Reactions in Microplate (Control and Spectinomycin-treated) Prep_Reagents->Setup_Reaction Prep_Spectinomycin->Setup_Reaction Incubate Incubate at 37°C (e.g., 60-90 minutes) Setup_Reaction->Incubate Add_Substrate Add Reporter Substrate (e.g., Luciferin) Incubate->Add_Substrate Measure_Signal Measure Signal (Luminescence/Fluorescence) Add_Substrate->Measure_Signal Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing spectinomycin's inhibitory effect in vitro.

Procedure:

  • Thaw Reagents: Thaw the components of the cell-free translation kit on ice.

  • Prepare Spectinomycin Dilutions: Prepare a series of dilutions of the spectinomycin stock solution in nuclease-free water to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM in the final reaction volume.

  • Reaction Assembly:

    • In a 384-well plate, assemble the reaction mixture according to the manufacturer's protocol. A typical reaction includes the S30 extract, amino acid mixture, energy solution, and the DNA template.

    • For the experimental wells, add the desired volume of each spectinomycin dilution.

    • For the positive control (no inhibition), add the same volume of nuclease-free water instead of spectinomycin.

    • For the negative control (no translation), omit the DNA template.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for transcription and translation.

  • Detection:

    • Allow the plate to cool to room temperature.

    • Add the appropriate detection reagent to each well (e.g., luciferin substrate for luciferase).

    • Incubate for a further 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other readings.

    • Calculate the percentage of inhibition for each spectinomycin concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the spectinomycin concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
No or low signal in positive control Degraded reagents (extract, DNA, ATP)Use fresh reagents, ensure proper storage at -80°C. Aliquot reagents to minimize freeze-thaw cycles.
RNase contaminationUse RNase-free tips, tubes, and water. Work in a clean environment.
High background signal in negative control Contamination of reagents with DNA/RNAUse fresh, certified nuclease-free reagents.
Inconsistent results between replicates Pipetting errors, especially with small volumesUse calibrated pipettes. Prepare a master mix for common reagents. Ensure thorough mixing.
No inhibition observed with spectinomycin Incorrect spectinomycin concentrationVerify stock solution concentration and dilution calculations.
Inactive spectinomycinUse a fresh aliquot of spectinomycin stock solution.
Use of a eukaryotic in vitro translation systemSpectinomycin is specific for prokaryotic ribosomes. Ensure you are using a bacterial cell-free system (e.g., E. coli S30).

Conclusion

This compound is a robust and specific inhibitor of bacterial protein synthesis, making it an essential tool for a variety of in vitro translation applications. By understanding its mechanism of action and following standardized protocols, researchers can effectively utilize this antibiotic to probe the function of the bacterial ribosome and in the discovery and development of new antibacterial drugs. The data and protocols provided herein offer a solid foundation for the successful implementation of spectinomycin in your research endeavors.

References

Application Notes and Protocols: Utilizing Spectinomycin in Bacterial Ribosome Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of spectinomycin as a powerful tool to investigate the function of bacterial ribosomes. This document details its mechanism of action, outlines protocols for key experimental applications, and presents data on resistance and its implications for research.

Introduction

Spectinomycin is an aminocyclitol antibiotic that serves as a specific inhibitor of bacterial protein synthesis.[1] It functions by binding to the 30S ribosomal subunit, effectively stalling the intricate process of translation.[2] This property makes spectinomycin an invaluable molecular probe for elucidating the dynamics of the ribosome, particularly the mechanism of translocation, and for studying the roles of specific ribosomal RNA (rRNA) and protein components.[3][4] Its primary clinical use has been in the treatment of gonorrhea.[2]

Mechanism of Action

Spectinomycin exerts its bacteriostatic effect by binding to a specific pocket within the 16S rRNA of the 30S ribosomal subunit, specifically at helix 34.[5][6] This binding site is located near the neck of the 30S subunit, a pivotal point for the conformational changes required during protein synthesis.[3][6] The binding of spectinomycin does not completely halt protein synthesis but rather interferes with the translocation step, where the ribosome moves along the messenger RNA (mRNA) template.[1][2]

Spectinomycin is thought to lock the head domain of the 30S subunit in a particular rotational state, which sterically hinders the large-scale movements necessary for the peptidyl-tRNA to move from the A-site to the P-site.[3][4][7] This inhibition of translocation effectively freezes the ribosome, preventing the elongation of the polypeptide chain.[1]

Applications in Ribosome Research

Spectinomycin's well-defined mechanism of action makes it a versatile tool for a variety of in vitro and in vivo studies of the bacterial ribosome.

  • Ribosome Footprinting and Toeprinting: By arresting ribosomes at a specific stage of elongation, spectinomycin can be used to map ribosome positions on mRNA. This is particularly useful in ribosome profiling experiments to identify sites of translational pausing. Toeprinting assays, a primer extension-based method, can precisely map the leading edge of the ribosome on an mRNA, and spectinomycin can be used to trap ribosomes in a pre-translocation state for analysis.[3]

  • Crystallography and Cryo-Electron Microscopy: Spectinomycin can be used to stabilize the ribosome in a specific conformational state, aiding in the structural determination of ribosome complexes by X-ray crystallography and cryo-EM.[3] These structural studies have been instrumental in visualizing the spectinomycin binding site and understanding its inhibitory mechanism at an atomic level.[3][6]

  • Studying Ribosomal Mutations and Resistance: The selection for and characterization of spectinomycin-resistant mutants is a powerful genetic approach to identify ribosomal components crucial for its function. Mutations conferring resistance are frequently found in the 16S rRNA (e.g., at position C1192) and in ribosomal protein S5 (rpsE).[8][9][10] Studying these mutations provides insights into the structure and function of the spectinomycin binding pocket and its role in translocation.

  • In Vitro Translation Assays: Spectinomycin is a standard control inhibitor in cell-free translation systems to confirm that observed protein synthesis is indeed ribosome-dependent and to study the effects of other compounds on different stages of translation.[11][12]

  • Probing Ribosome Dynamics: Single-molecule techniques, such as single-molecule Förster resonance energy transfer (smFRET), can be used in conjunction with spectinomycin to study the real-time conformational dynamics of the ribosome during translation and to observe how spectinomycin binding restricts these movements.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to spectinomycin's activity and resistance.

Table 1: Minimum Inhibitory Concentrations (MICs) of Spectinomycin

Bacterial SpeciesMIC Range (µg/mL)Reference
Neisseria gonorrhoeae<7.5 to 20[14]
Neisseria gonorrhoeae (resistant strain)>1024[5]

Table 2: Spectinomycin Resistance Mutations and Frequencies

OrganismGeneMutationResistance LevelFrequency of Spontaneous MutationReference
Neisseria gonorrhoeae16S rRNAC1192THighNot specified[9]
Neisseria gonorrhoeaerpsE (protein S5)Thr-24->ProHighNot specified[8]
Borrelia burgdorferi16S rRNAA1185GNot specified6 x 10⁻⁶[15]
Borrelia burgdorferi16S rRNAC1186UNot specified6 x 10⁻⁶[15]
Escherichia coli16S rRNAC1192 mutationsCorrelated with in vivo resistanceNot specified[10][16]

Experimental Protocols

Protocol 1: In Vitro Translation Inhibition Assay

This protocol provides a method to assess the inhibitory effect of spectinomycin on bacterial protein synthesis using a cell-free translation system.

Materials:

  • E. coli S30 cell extract

  • mRNA template (e.g., encoding luciferase or another reporter protein)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Translation buffer

  • Spectinomycin stock solution

  • Control antibiotic (e.g., chloramphenicol)

  • Nuclease-free water

  • Detection reagent for the reporter protein (e.g., luciferin for luciferase)

  • Luminometer or appropriate plate reader

Procedure:

  • Prepare a master mix containing the S30 extract, translation buffer, energy source, and amino acids.

  • Aliquot the master mix into microfuge tubes or wells of a microplate.

  • Add spectinomycin to the experimental tubes/wells at a range of final concentrations. Include a no-antibiotic control and a control with another translation inhibitor.

  • Add the mRNA template to each reaction to initiate translation.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).[17]

  • Stop the reactions (e.g., by placing on ice).

  • Add the appropriate detection reagent to measure the amount of synthesized reporter protein.

  • Quantify the signal (e.g., luminescence) and calculate the percentage of inhibition for each spectinomycin concentration relative to the no-antibiotic control.

Protocol 2: Toeprinting Assay to Monitor Ribosome Translocation

This protocol outlines a primer extension inhibition (toeprinting) assay to map the position of the ribosome on an mRNA and to observe the effect of spectinomycin on translocation.[3]

Materials:

  • Purified 70S ribosomes

  • mRNA template with a known primer binding site

  • ³²P-labeled DNA primer complementary to the mRNA

  • Deacylated initiator tRNA (tRNAfMet)

  • Elongation factors (EF-G)

  • GTP

  • Spectinomycin

  • Reverse transcriptase

  • dNTPs

  • Polymix buffer

  • Denaturing polyacrylamide gel

Procedure:

  • Complex Formation:

    • Anneal the ³²P-labeled primer to the mRNA template.[3]

    • Incubate the mRNA-primer complex with 70S ribosomes and initiator tRNA to form the initiation complex, where the ribosome is positioned at the start codon.[3]

  • Translocation Reaction:

    • To induce a single round of translocation, add EF-G and GTP to the initiation complex.

    • For the experimental condition, add spectinomycin (e.g., 0.1 mM) to the reaction prior to the addition of EF-G and GTP.[3]

  • Toeprinting:

    • To map the ribosome position, add reverse transcriptase and dNTPs to the reaction mixtures.

    • The reverse transcriptase will extend the primer until it is blocked by the ribosome, generating a cDNA product of a specific length (the "toeprint").

  • Analysis:

    • Denature the samples and run them on a sequencing gel alongside a sequencing ladder of the mRNA template.

    • The length of the major cDNA product in the no-translocation control will indicate the position of the initiated ribosome. A longer product in the translocation-competent sample indicates forward movement of the ribosome. The absence of this longer product in the spectinomycin-treated sample demonstrates the inhibition of translocation.

Visualizations

spectinomycin_mechanism cluster_ribosome 70S Ribosome cluster_30S 30S Subunit Components 30S_subunit 30S Subunit 50S_subunit 50S Subunit 16S_rRNA 16S rRNA (Helix 34) Head_domain Head Domain 16S_rRNA->Head_domain Stabilizes conformation Translocation Translocation Head_domain->Translocation Blocks swiveling motion Spectinomycin Spectinomycin Spectinomycin->16S_rRNA Binds to Protein_Synthesis_Inhibited Protein_Synthesis_Inhibited Translocation->Protein_Synthesis_Inhibited Leads to inhibition EFG EF-G EFG->Translocation Catalyzes

Caption: Mechanism of spectinomycin action on the bacterial ribosome.

toeprinting_workflow cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis Anneal 1. Anneal 32P-Primer to mRNA Form_IC 2. Form Initiation Complex (Ribosome + tRNAfMet) Anneal->Form_IC Split Form_IC->Split Control Control: Add EF-G + GTP Split->Control Spectinomycin Experiment: Add Spectinomycin, then EF-G + GTP Split->Spectinomycin RT 3. Reverse Transcription (Toeprinting) Control->RT Translocation occurs Spectinomycin->RT Translocation blocked Gel 4. Denaturing PAGE RT->Gel Visualize 5. Autoradiography Gel->Visualize resistance_mechanisms cluster_mechanisms Mechanisms Spectinomycin_Resistance Spectinomycin Resistance Target_Modification Target Site Modification Spectinomycin_Resistance->Target_Modification Enzymatic_Inactivation Enzymatic Inactivation (e.g., Adenylylation) Spectinomycin_Resistance->Enzymatic_Inactivation Efflux Drug Efflux Spectinomycin_Resistance->Efflux rRNA_Mutation rRNA_Mutation Target_Modification->rRNA_Mutation e.g., C1192U in 16S rRNA Protein_Mutation Protein_Mutation Target_Modification->Protein_Mutation e.g., in Ribosomal Protein S5

References

Application Notes and Protocols for Combining Spectinomycin with Other Antibiotics for Dual Selection in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing spectinomycin in combination with other antibiotics for dual selection strategies in bacteria. This document covers the synergistic interactions of spectinomycin with various antibiotic classes, quantitative data on these interactions, and step-by-step experimental procedures.

Introduction to Spectinomycin and Combination Therapy

Spectinomycin is an aminocyclitol antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] While it has a good safety profile, its efficacy against a broad range of clinically important pathogens is limited when used alone.[4] However, research has demonstrated that combining spectinomycin with other antimicrobial agents can lead to synergistic effects, enhancing its antibacterial activity and potentially overcoming resistance mechanisms.[5][6] This approach is valuable in both clinical settings to combat drug-resistant infections and in molecular biology for the dual selection of genetically modified bacteria.

The primary advantages of using spectinomycin in dual antibiotic regimens include:

  • Enhanced Efficacy: Synergistic interactions can lead to a more potent antimicrobial effect than the sum of the individual drugs.

  • Broadened Spectrum: Combining spectinomycin with another antibiotic can expand the range of susceptible bacterial species.

  • Reduced Risk of Resistance: The simultaneous use of two antibiotics with different mechanisms of action can decrease the likelihood of spontaneous resistance development.

Quantitative Data on Synergistic Combinations

The effectiveness of antibiotic combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI value of ≤ 0.5, additivity or indifference as an FICI between 0.5 and 4.0, and antagonism as an FICI > 4.0.[6]

Table 1: Synergistic Combinations of Spectinomycin with Various Compounds against Mycobacterium tuberculosis and Mycobacterium smegmatis
Combination AgentTarget OrganismMIC of Spectinomycin Alone (µg/mL)MIC of Combination Agent Alone (µg/mL)FICIInteraction
AzithromycinM. tuberculosis>1281280.5Synergy
KetoconazoleM. tuberculosis>128160.25Synergy
BromperidolM. tuberculosis>12880.19Synergy

Source: Data derived from studies on synergistic drug combinations for tuberculosis therapy.[2][6]

Table 2: In Vitro Efficacy of Spectinomycin Combinations against Chlamydia trachomatis
Combination AgentMIC Range of Spectinomycin Alone (µg/mL)MIC Range of Combination Agent Alone (µg/mL)Outcome of Combination
Erythromycin128 - 2560.06 - 0.5More synergistic than ceftriaxone combination (p=0.014)
Doxycycline128 - 2560.015 - 0.125More synergistic than ceftriaxone combination (p=0.005)
Ofloxacin128 - 2560.25 - 1No significant difference compared to ceftriaxone combination

Source: Data from a study on the in vitro effects of spectinomycin and ceftriaxone combinations.[2]

Table 3: Effect of Vanillin on Spectinomycin MIC against Escherichia coli
ConditionMIC of Spectinomycin (µg/mL)
Wild-type E. coli~32
Wild-type E. coli + 100 µg/mL Vanillin~8

Source: Data from research on the mode of action for the vanillin-spectinomycin synergy.[1]

Mechanisms of Synergistic Action

The synergistic effects of spectinomycin with other compounds can arise from various mechanisms. One elucidated example is the combination of spectinomycin and vanillin. Vanillin appears to increase the intracellular concentration of spectinomycin in an MdfA-dependent manner, a multidrug resistance efflux pump.[1] This suggests that vanillin may interfere with the efflux of spectinomycin, leading to its accumulation and enhanced ribosomal inhibition.

Proposed Mechanism of Spectinomycin-Vanillin Synergy cluster_cell Spectinomycin Spectinomycin BacterialCell Bacterial Cell Spectinomycin->BacterialCell Enters Ribosome 30S Ribosome Spectinomycin->Ribosome Binds Vanillin Vanillin MdfA MdfA Efflux Pump Vanillin->MdfA Inhibits? MdfA->Spectinomycin Efflux ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits

Caption: Proposed mechanism of spectinomycin and vanillin synergy.

Experimental Protocols

The following are detailed protocols for assessing the synergistic interactions of spectinomycin with other antibiotics.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.

Materials:

  • Spectinomycin hydrochloride stock solution (e.g., 10 mg/mL in sterile water)

  • Stock solution of the second antibiotic (concentration dependent on its MIC)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of spectinomycin along the x-axis (e.g., columns 1-10) in the appropriate growth medium.

    • Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G).

    • Column 11 should contain only the dilutions of the second antibiotic (no spectinomycin) to determine its MIC.

    • Row H should contain only the dilutions of spectinomycin (no second antibiotic) to determine its MIC.

    • Well H12 should serve as a growth control (no antibiotics).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted inoculum to all wells of the microtiter plate.

  • Incubation:

    • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FICI for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • The overall FICI for the combination is the lowest FICI value obtained.

Checkerboard Assay Workflow Start Start PrepStocks Prepare Antibiotic Stock Solutions Start->PrepStocks SerialDilute Perform Serial Dilutions in 96-well Plate PrepStocks->SerialDilute Inoculate Inoculate Plate SerialDilute->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate Plate (18-24h) Inoculate->Incubate ReadMIC Read MICs Visually Incubate->ReadMIC Calc_FICI Calculate FICI ReadMIC->Calc_FICI Interpret Interpret Results (Synergy, Additive, Antagonism) Calc_FICI->Interpret End End Interpret->End

Caption: A generalized workflow for the checkerboard assay.

Time-Kill Curve Assay Protocol

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Materials:

  • Spectinomycin and the second antibiotic at known concentrations (e.g., based on MIC values from the checkerboard assay).

  • Bacterial culture in logarithmic growth phase.

  • Appropriate growth medium.

  • Sterile tubes or flasks for incubation.

  • Shaking incubator.

  • Agar plates for colony counting.

  • Sterile saline or PBS for dilutions.

Procedure:

  • Preparation of Cultures:

    • Prepare tubes or flasks containing the growth medium with the following conditions:

      • No antibiotic (growth control).

      • Spectinomycin alone (e.g., at its MIC).

      • Second antibiotic alone (e.g., at its MIC).

      • Spectinomycin and the second antibiotic in combination (at concentrations that showed synergy in the checkerboard assay).

  • Inoculation:

    • Inoculate each tube/flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the cultures at the appropriate temperature with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

    • Incubate the plates until colonies are visible.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Dual Selection in Molecular Biology

In addition to therapeutic applications, combining spectinomycin with another antibiotic can be a powerful tool for selecting bacteria that have incorporated two different genetic elements, each carrying a resistance marker for one of the antibiotics.

Alternatively, dual resistance to spectinomycin and streptomycin can be conferred by a single resistance gene, such as aadA.[1][7] This gene encodes an aminoglycoside adenylyltransferase that modifies and inactivates both antibiotics. Plasmids or gene cassettes carrying the aadA gene can be used for efficient selection of transformants on media containing both spectinomycin and streptomycin.

Dual Antibiotic Selection Logic Start Bacterial Transformation Transformation Co-transformation Start->Transformation Plasmid1 Plasmid 1 (Spectinomycin Resistance) Plasmid1->Transformation Plasmid2 Plasmid 2 (Other Antibiotic Resistance) Plasmid2->Transformation Selection Plate on Agar with Spectinomycin + Other Antibiotic Transformation->Selection Outcome1 Growth: Successful Co-transformants Selection->Outcome1 Positive Selection Outcome2 No Growth: Unsuccessful Transformation or Single Transformants Selection->Outcome2 Negative Selection

Caption: Logical workflow for dual antibiotic selection in bacteria.

Conclusion

The combination of spectinomycin with other antibiotics presents a versatile strategy for both therapeutic and research applications. The synergistic interactions observed can enhance antibacterial efficacy and provide a robust method for dual selection in bacterial systems. The protocols provided herein offer a framework for researchers to explore and validate novel spectinomycin-based combinations. Careful determination of optimal concentrations and an understanding of the potential mechanisms of synergy are crucial for the successful implementation of these approaches.

References

Troubleshooting & Optimization

Degradation of spectinomycin dihydrochloride in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of spectinomycin dihydrochloride in solution and its appropriate storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A: For long-term stability, this compound powder should be stored at 2-8°C in a dry, well-ventilated area, protected from light. Stock solutions have varying stability depending on the storage temperature. It is recommended to prepare fresh solutions weekly for cell culture applications. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions before storage.

Q2: How should I prepare a stock solution of this compound?

A: A common stock solution concentration is 10 mg/mL in water. After dissolving the powder, it is crucial to sterilize the solution by filtering it through a 0.22 µm filter. For applications requiring organic solvents, this compound is soluble in DMSO.

Q3: What is the stability of this compound in aqueous solutions at different temperatures?

A: The stability of this compound in aqueous solutions is highly dependent on temperature. At neutral to acidic pH, the solution is relatively stable at lower temperatures. However, degradation accelerates significantly at elevated temperatures. For detailed quantitative data, please refer to the tables in the Troubleshooting Guide section.

Q4: How does pH affect the stability of this compound in solution?

A: this compound is most stable in acidic to neutral pH ranges (pH 3.8-5.6 for a 1% solution)[1][2]. It undergoes base-catalyzed hydrolysis, and the degradation rate increases as the pH becomes more alkaline (pH > 6.0)[1].

Q5: What are the known degradation products of this compound?

A: Under stress conditions such as acidic or alkaline environments and high temperatures, spectinomycin can degrade into several products. The most commonly cited degradation products are actinamine and actinospectinoic acid[3]. Additionally, in solution, spectinomycin can exist in equilibrium with its anomers.

Q6: Are there any known incompatibilities for this compound in solution?

A: Yes, this compound should not be mixed with strong acids, strong bases, or oxidizing agents, as these can accelerate its degradation[1].

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound solutions.

Issue 1: Loss of Antibiotic Activity in Solution

Possible Cause: Degradation of this compound due to improper storage or experimental conditions.

Solutions:

  • Verify Storage Conditions: Ensure that stock solutions are stored at the recommended temperatures and protected from light. Refer to the storage conditions table below for detailed information.

  • Check pH of the Medium: Spectinomycin is more susceptible to degradation in alkaline conditions. If your experimental medium has a pH above 7, consider preparing fresh spectinomycin solutions more frequently.

  • Avoid High Temperatures: Do not expose spectinomycin solutions to high temperatures for extended periods. If warming is necessary, do so for the shortest possible time.

  • Quantitative Stability Data: The following tables provide data on the hydrolysis of spectinomycin at various pH values and temperatures to help you predict its stability under your specific experimental conditions.

Table 1: Effect of Temperature on this compound Hydrolysis (at neutral pH)

Temperature (°C)Half-life (t½) in hours
25Stable
50120
7024

Data extrapolated from a study on spectinomycin hydrolysis kinetics.

Table 2: Effect of pH on this compound Hydrolysis (at 25°C)

pHHalf-life (t½) in hours
4.0Stable
6.0Stable
8.072
9.024

Data extrapolated from a study on spectinomycin hydrolysis kinetics.

Issue 2: Unexpected Peaks in HPLC Analysis

Possible Cause: Presence of degradation products or anomers of spectinomycin.

Solutions:

  • Review Sample Preparation and Storage: Ensure that samples were prepared and stored under conditions that minimize degradation. The formation of anomers is a natural process in solution; allowing the solution to stand for a recommended time (e.g., 15-72 hours) can help reach equilibrium before analysis.

  • Use a Validated Stability-Indicating Method: Employ an HPLC method specifically designed to separate spectinomycin from its potential degradation products. Refer to the detailed experimental protocol below.

  • Identify Degradation Products: If significant degradation is suspected, techniques like mass spectrometry (MS) can be coupled with HPLC to identify the unknown peaks. Known degradation products include actinamine and actinospectinoic acid.

Experimental Protocols

Stability Indicating HPLC Method for this compound

This method is designed to separate spectinomycin from its degradation products.

1. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 6.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

2. Mobile Phase Preparation:

  • Phosphate Buffer (pH 6.0): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 6.0 with phosphoric acid or potassium hydroxide.

  • Mobile Phase A: Phosphate buffer (pH 6.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Gradient to 70% A, 30% B

    • 15-20 min: Hold at 70% A, 30% B

    • 20-22 min: Gradient back to 95% A, 5% B

    • 22-30 min: Re-equilibration at 95% A, 5% B

3. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition (95% A, 5% B) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Spectinomycin Mode of Action

The following diagram illustrates the mechanism by which spectinomycin inhibits bacterial protein synthesis.

cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P Site A_site A Site A_site->P_site Translocation mRNA mRNA Spectinomycin Spectinomycin Inhibition Inhibition cluster_30S cluster_30S Spectinomycin->cluster_30S Binds to 30S subunit Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site EF_G Elongation Factor G (EF-G) EF_G->A_site Inhibition->A_site Blocks Translocation

Caption: Spectinomycin binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the translocation of peptidyl-tRNA from the A site to the P site.

Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for assessing the stability of this compound in solution.

cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Evaluation Prep_Solution Prepare Spectinomycin Solution (e.g., 1 mg/mL in desired buffer) Aliquots Create Aliquots for each Stress Condition and Time Point Prep_Solution->Aliquots Acid Acid Hydrolysis (e.g., 0.1M HCl at 60°C) Aliquots->Acid Base Base Hydrolysis (e.g., 0.1M NaOH at 60°C) Aliquots->Base Thermal Thermal Degradation (e.g., 80°C in neutral buffer) Aliquots->Thermal Photolytic Photolytic Degradation (UV/Vis light exposure) Aliquots->Photolytic Sampling Sample at Predetermined Time Intervals Acid->Sampling Base->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Quantify Quantify Remaining Spectinomycin and Degradation Products HPLC->Quantify Kinetics Determine Degradation Kinetics and Half-life Quantify->Kinetics

Caption: A general workflow for conducting forced degradation studies on this compound to assess its stability under various stress conditions.

References

Why am I seeing satellite colonies on my spectinomycin selection plates?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This guide provides troubleshooting assistance for researchers encountering satellite colonies on spectinomycin selection plates.

Frequently Asked Questions (FAQs)

Q1: What are satellite colonies?

Satellite colonies are smaller colonies of non-resistant bacteria that grow in the immediate vicinity of a larger, antibiotic-resistant colony. This phenomenon is classically observed with antibiotics like ampicillin, where the resistant colony secretes an enzyme (e.g., β-lactamase) that degrades the antibiotic in the surrounding medium, creating a zone of lower antibiotic concentration where sensitive cells can grow.[1][2]

Q2: Why am I seeing what looks like satellite colonies on my spectinomycin plates?

While the classic mechanism of satellite colony formation is less common with spectinomycin than with ampicillin, the appearance of small colonies can be due to several factors. Spectinomycin resistance is often conferred by enzymes that modify the antibiotic, such as adenyltransferases.[3][4] While some studies suggest these enzymes are primarily located within the cytoplasm, others have identified secreted enzymes capable of inactivating spectinomycin.[5]

However, it is more likely that the small colonies you are observing are due to other experimental factors rather than the classic satellite phenomenon.

Troubleshooting Guide: Satellite Colonies on Spectinomycin Plates

This guide will help you identify the potential causes of small or unexpected colonies on your spectinomycin selection plates and provide actionable solutions.

Problem: Small colonies are appearing around my primary transformants.

Overcrowding on the plate can lead to nutrient depletion in localized areas, resulting in the formation of smaller colonies that may be mistaken for satellites.[6]

Solution:

  • Plate a smaller volume of your transformation culture or use serial dilutions to achieve a lower colony density.

  • Ensure even spreading of the culture across the entire plate.

The effectiveness of the spectinomycin in your plates may be compromised.

Solution:

  • Use fresh antibiotic stocks: Prepare fresh spectinomycin solutions regularly.

  • Proper storage: Store spectinomycin stocks and prepared plates protected from light and at the recommended temperature.

  • Correct media preparation: Allow the molten agar to cool to 45-50°C before adding spectinomycin. Adding the antibiotic to overly hot agar can cause its degradation.[7]

Prolonged incubation can lead to the breakdown of the antibiotic and the emergence of non-resistant cells.

Solution:

  • Limit incubation time to 16-20 hours.[8] Pick colonies as soon as they are large enough for further experiments.

Spontaneous mutations in the bacterial chromosome can sometimes lead to low-level resistance to spectinomycin, resulting in the growth of small, slow-growing colonies.

Solution:

  • To verify, pick the small colonies and re-streak them on a fresh plate with the same concentration of spectinomycin. True spontaneous mutants should grow, while non-resistant cells will not.

The small colonies could be a result of contamination with an organism that has intrinsic resistance to spectinomycin.

Solution:

  • Always use aseptic techniques during media preparation, transformation, and plating.

  • Perform a Gram stain and microscopic examination of the small colonies to check for a uniform cell morphology consistent with your experimental strain.[9]

Experimental Protocols

Protocol 1: Verifying Spectinomycin Plate Efficacy

Objective: To confirm that the spectinomycin in the agar plates is active at the desired concentration.

Materials:

  • Spectinomycin selection plates .

  • A non-transformed, spectinomycin-sensitive strain of E. coli (e.g., DH5α).

  • A transformed, spectinomycin-resistant strain of E. coli (positive control).

  • Sterile inoculation loops or toothpicks.

  • Incubator at 37°C.

Procedure:

  • Divide a spectinomycin plate into three sections with a marker.

  • In the first section, streak a small amount of the non-transformed, sensitive E. coli.

  • In the second section, streak the spectinomycin-resistant positive control.

  • In the third section, streak one of the suspected satellite colonies.

  • Incubate the plate at 37°C for 16-24 hours.

Expected Results:

StrainExpected GrowthInterpretation
Non-transformed (sensitive)No growthSpectinomycin is active.
Transformed (resistant)GrowthPositive control is valid.
Suspected Satellite ColonyNo growthThe colony was likely a non-resistant cell that grew due to local antibiotic depletion.
Suspected Satellite ColonyGrowthThe colony may be a spontaneous mutant or a contaminant.
Protocol 2: Optimizing Plating Density

Objective: To determine the optimal volume of transformation culture to plate to obtain well-isolated colonies.

Materials:

  • Transformation culture.

  • Spectinomycin selection plates.

  • Sterile microcentrifuge tubes.

  • Sterile SOC medium or LB broth.

  • Sterile spreader.

  • Incubator at 37°C.

Procedure:

  • Perform your standard transformation protocol.

  • After the recovery step, create a 1:10 and a 1:100 dilution of your transformation culture in sterile SOC medium or LB broth.

  • Plate 100 µL of the undiluted, 1:10 diluted, and 1:100 diluted cultures onto separate, clearly labeled spectinomycin plates.

  • Incubate the plates at 37°C for 16-20 hours.

  • Observe the plates and identify the dilution that yields well-isolated colonies without overcrowding.

Data Presentation

Table 1: Common Causes and Solutions for Small Colonies on Spectinomycin Plates
Possible CauseKey Indicator(s)Recommended Action(s)
High Plating Density A lawn or a very high number of colonies, with many being small.Plate serial dilutions of the transformation culture.
Degraded Antibiotic Growth on negative control plates; small colonies appear after prolonged incubation.Use fresh antibiotic stocks; add antibiotic to cooled media.
Prolonged Incubation Small colonies appear after 24 hours or more.Limit incubation time to 16-20 hours.
Spontaneous Mutants Small colonies that can regrow on fresh selective plates.Verify by re-streaking; sequence the resistance gene if necessary.
Contamination Atypical colony morphology; mixed cell types under a microscope.Use strict aseptic technique; perform a Gram stain.

Visualizations

Troubleshooting_Workflow start Seeing small colonies on spectinomycin plates check_density Is the plate overcrowded? start->check_density action_dilute Plate serial dilutions of transformation culture. check_density->action_dilute Yes check_incubation Was incubation time > 20 hours? check_density->check_incubation No action_reduce_time Reduce incubation time to 16-20 hours. check_incubation->action_reduce_time Yes check_antibiotic Are antibiotic stocks and plates fresh? Was media cooled before adding antibiotic? check_incubation->check_antibiotic No action_fresh_antibiotic Use fresh stocks and prepare plates correctly. check_antibiotic->action_fresh_antibiotic No verify_colonies Re-streak small colonies on a fresh spectinomycin plate. check_antibiotic->verify_colonies Yes growth Do the small colonies grow? verify_colonies->growth no_growth No growth on re-streak. growth->no_growth No spontaneous_mutant Possible spontaneous mutant or contaminant. Further characterization needed. growth->spontaneous_mutant Yes likely_satellite Likely a non-resistant cell that grew due to localized low antibiotic concentration. no_growth->likely_satellite

Caption: Troubleshooting workflow for satellite colonies.

Spectinomycin_Resistance_Pathway cluster_bacterium Bacterium ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis no_protein Protein Synthesis Inhibited protein_synthesis->no_protein Inhibition resistance_gene Spectinomycin Resistance Gene (e.g., aadA) resistance_enzyme Adenyltransferase resistance_gene->resistance_enzyme Expresses inactivated_spectinomycin Inactivated Spectinomycin resistance_enzyme->inactivated_spectinomycin Modifies spectinomycin Spectinomycin spectinomycin->ribosome Binds to spectinomycin->resistance_enzyme Target

Caption: Spectinomycin mechanism and resistance.

References

Technical Support Center: Spectinomycin Activity and Culture Media pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of culture media pH on the activity of spectinomycin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected spectinomycin activity in our bacterial cultures. Could the pH of our culture medium be a factor?

A1: Yes, the pH of your culture medium can significantly impact the in vitro activity of spectinomycin. Spectinomycin, an aminocyclitol antibiotic, generally exhibits greater potency in neutral to slightly alkaline conditions. Acidic pH can reduce its activity. We recommend verifying the pH of your prepared media, as variations can lead to inconsistent results.

Q2: What is the optimal pH range for spectinomycin activity in culture media?

A2: Based on available data, spectinomycin activity is enhanced in slightly alkaline environments. For instance, against certain anaerobic bacteria, its activity is greater at pH 7.4 and 8.0 compared to pH 7.0 or 7.2.[1] For Escherichia coli, spectinomycin's inhibitory effects are more pronounced at a mildly alkaline pH. Therefore, maintaining a pH in the range of 7.2 to 8.0 is often recommended for optimal performance.

Q3: How does pH affect the stability of spectinomycin in stock solutions and culture media?

A3: Spectinomycin is generally more stable as a dry powder. Once dissolved in aqueous solutions, its stability can be influenced by pH. While spectinomycin is relatively stable, prolonged incubation in highly acidic or alkaline solutions, especially at elevated temperatures, could lead to degradation. For stock solutions, it is advisable to dissolve spectinomycin in sterile water or a buffer at a neutral pH and store it in aliquots at -20°C.[2]

Q4: Can the type of culture medium used, in addition to its pH, affect spectinomycin's activity?

A4: Absolutely. Different culture media can yield varying results for spectinomycin's minimum inhibitory concentration (MIC) even at the same initial pH.[1] This can be due to interactions between spectinomycin and components of the media. When comparing results or establishing a new experimental setup, it is crucial to be consistent with the type of culture medium used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent MIC values for spectinomycin across experiments. Variation in the final pH of the prepared culture media.Strictly control and measure the final pH of your media after autoclaving and the addition of any supplements. Use a calibrated pH meter.
Spectinomycin appears less effective against bacteria known to be susceptible. The culture medium has become acidic due to bacterial metabolism.Consider using a buffered culture medium to maintain a stable pH throughout the experiment. Monitor the pH of the culture at the beginning and end of the incubation period.
Precipitation is observed when adding spectinomycin to the culture medium. The pH of the spectinomycin stock solution or the culture medium is inappropriate, leading to solubility issues.Ensure your spectinomycin stock solution is prepared in a suitable solvent and that the pH of the final medium is within a range where spectinomycin is soluble.
No inhibition of bacterial growth is observed even at high concentrations of spectinomycin. The bacterial strain may have acquired resistance, or the spectinomycin stock may have degraded.Verify the susceptibility of your bacterial strain using a control strain with known spectinomycin sensitivity. Prepare a fresh stock solution of spectinomycin and ensure proper storage. Also, confirm the pH of your test medium is not acidic.

Quantitative Data: Effect of pH on Spectinomycin MIC

The following table summarizes the Minimum Inhibitory Concentration (MIC) of spectinomycin against Bacteroides fragilis at different pH values.

pHMediumMIC (µg/mL)
7.0Brucella blood agar128
7.2Wilkins-Chalgren agar128
7.4Brucella blood agar32 - 64
8.0Brucella blood agar32 - 64

Data sourced from a study on the in vitro activity of spectinomycin against anaerobic bacteria.[1]

Experimental Protocols

Protocol for Determining the Effect of pH on Spectinomycin MIC using Broth Microdilution

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of spectinomycin against a bacterial strain at various pH levels.

1. Materials:

  • Spectinomycin powder

  • Sterile, deionized water or appropriate buffer for stock solution

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 1M HCl and 1M NaOH for pH adjustment

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

  • Microplate reader (optional)

2. Preparation of pH-Adjusted Media:

  • Prepare the broth medium according to the manufacturer's instructions.

  • Divide the medium into several aliquots.

  • Adjust the pH of each aliquot to the desired levels (e.g., 6.5, 7.0, 7.5, 8.0) using sterile 1M HCl or 1M NaOH.

  • Measure the final pH using a calibrated pH meter after the medium has cooled to room temperature.

  • Sterilize the pH-adjusted media by filtration if adjustments were made after autoclaving.

3. Preparation of Spectinomycin Stock and Dilutions:

  • Prepare a concentrated stock solution of spectinomycin in sterile deionized water.

  • In the 96-well plates, perform serial two-fold dilutions of spectinomycin using the pH-adjusted media to achieve the desired concentration range.

4. Inoculum Preparation:

  • From a fresh culture, pick several colonies and suspend them in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Dilute this suspension in the appropriate pH-adjusted broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

5. Inoculation and Incubation:

  • Inoculate each well of the microtiter plates containing the spectinomycin dilutions with the prepared bacterial inoculum.

  • Include a positive control (no antibiotic) and a negative control (no bacteria) for each pH value.

  • Incubate the plates at the optimal temperature for the bacterial strain for 16-20 hours.

6. Determination of MIC:

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of spectinomycin that completely inhibits visible bacterial growth.

  • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600).

Visualizations

Mechanism of pH Influence on Spectinomycin Activity

The enhanced activity of spectinomycin in alkaline conditions is primarily due to the effect of the external pH on the bacterial cell's proton motive force (PMF). The PMF, which is composed of the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH), drives the uptake of aminoglycoside antibiotics like spectinomycin across the inner membrane. An alkaline external pH increases the ΔpH, thereby promoting the uptake of the positively charged spectinomycin molecule into the cytoplasm, where it can bind to the ribosome and inhibit protein synthesis.[3][4][5][6][7]

pH_Effect_on_Spectinomycin_Activity cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Alkaline_pH Alkaline External pH (Higher OH⁻) PMF Increased Proton Motive Force (PMF) (Increased ΔpH) Alkaline_pH->PMF Increases Spectinomycin_Uptake Enhanced Spectinomycin Uptake PMF->Spectinomycin_Uptake Drives Ribosome_Binding Binding to 30S Ribosomal Subunit Spectinomycin_Uptake->Ribosome_Binding Leads to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_Binding->Protein_Synthesis_Inhibition Results in

Influence of alkaline pH on spectinomycin uptake and activity.
Experimental Workflow for pH-Dependent MIC Determination

The following diagram illustrates the key steps for determining the Minimum Inhibitory Concentration (MIC) of spectinomycin at different pH values.

MIC_Workflow Start Start Prepare_Media Prepare Culture Media at Different pH Values Start->Prepare_Media Prepare_Spectinomycin Prepare Spectinomycin Serial Dilutions in pH-Adjusted Media Prepare_Media->Prepare_Spectinomycin Inoculate_Plates Inoculate 96-Well Plates Prepare_Spectinomycin->Inoculate_Plates Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates (16-20 hours) Inoculate_Plates->Incubate Read_MIC Determine MIC (Visual or OD600) Incubate->Read_MIC End End Read_MIC->End

Workflow for pH-dependent MIC testing of spectinomycin.

References

Issues with spectinomycin solubility in specific buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with spectinomycin solubility in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of spectinomycin?

Spectinomycin, commonly available as spectinomycin dihydrochloride pentahydrate, is an aminocyclitol antibiotic that is generally soluble in water.[1][2] Its solubility in common laboratory solvents varies.

Q2: In which solvents can I dissolve spectinomycin?

This compound hydrate is soluble in water, Dimethyl Sulfoxide (DMSO), and to a lesser extent, ethanol and dimethyl formamide.[3] It is sparingly soluble in ethanol.[3]

Q3: What is the recommended solvent for preparing a stock solution?

For most biological applications, sterile distilled water is the recommended solvent for preparing spectinomycin stock solutions.[4] Stock solutions can also be prepared in a 1:1 mixture of DMSO and water.[4]

Q4: How does pH affect the stability of spectinomycin?

Spectinomycin's stability is influenced by pH. As an aminocyclitol antibiotic, it contains amino groups that can be protonated. While specific data on a broad pH range is limited, spectinomycin is known to be more stable in acidic to neutral solutions. One study noted that at pH 7 and 9, spectinomycin showed improved chemical stability compared to more acidic conditions.

Q5: How should I store spectinomycin solutions?

Aqueous stock solutions of spectinomycin are typically stored at -20°C for long-term use.[5] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Some sources suggest that aqueous solutions should not be stored for more than one day, even at 4°C.[3]

Troubleshooting Guide: Spectinomycin Solubility Issues

This guide addresses common problems encountered when dissolving spectinomycin in specific buffers.

Problem 1: Spectinomycin fails to dissolve completely in my buffer.

  • Possible Cause 1: Buffer pH is not optimal.

  • Possible Cause 2: The concentration is too high for the chosen buffer.

    • Troubleshooting: While spectinomycin is highly soluble in water, its solubility in buffered solutions can be lower. Refer to the solubility data table below. If you are attempting to dissolve spectinomycin at a concentration higher than its known solubility in a similar buffer system, try reducing the concentration.

  • Possible Cause 3: Buffer components are causing precipitation.

    • Troubleshooting: Although not commonly reported for spectinomycin, some buffer components can interact with dissolved compounds, leading to precipitation. If you suspect this, try dissolving the spectinomycin in sterile water first to create a concentrated stock solution, and then dilute it into your final buffer. This can help to mitigate potential interactions.

Problem 2: The spectinomycin solution is cloudy or forms a precipitate over time.

  • Possible Cause 1: Microbial contamination.

    • Troubleshooting: Ensure that your buffer and all equipment are sterile. Filter-sterilize the final spectinomycin solution using a 0.22 µm filter before storage.

  • Possible Cause 2: The solution is supersaturated.

    • Troubleshooting: The solubility of a compound can be temperature-dependent. If you warmed the solution to dissolve the spectinomycin, it might precipitate out as it cools to room temperature or during cold storage. Try preparing the solution at the temperature at which it will be used, or gently warm it before use to redissolve any precipitate.

  • Possible Cause 3: Instability of the spectinomycin in the specific buffer over time.

    • Troubleshooting: Spectinomycin aqueous solutions are recommended for fresh preparation.[3] If you must store the solution, aliquot and freeze it at -20°C immediately after preparation. For critical experiments, it is always best to use a freshly prepared solution.

Data Presentation: Spectinomycin Solubility

Solvent/BufferFormConcentration (mg/mL)TemperaturepH
WaterSpectinomycin150Room Temp.Neutral
PBSThis compound hydrate~10Room Temp.7.2
DMSOThis compound hydrate~11Room Temp.N/A
EthanolThis compound hydrate~0.3Room Temp.N/A
Dimethyl formamideThis compound hydrate~2Room Temp.N/A

Note: This table summarizes publicly available data. Solubility can be affected by the specific form of spectinomycin, purity, and the exact composition of the buffer.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Spectinomycin Stock Solution in Water

Materials:

  • This compound pentahydrate powder

  • Sterile, distilled or deionized water

  • Sterile conical tube or bottle

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquots

Methodology:

  • Weigh out the desired amount of this compound pentahydrate powder. For a 50 mg/mL stock, you would weigh 500 mg for a final volume of 10 mL.

  • Add the powder to a sterile conical tube.

  • Add a portion of the sterile water (e.g., 8 mL for a 10 mL final volume) to the tube.

  • Vortex or mix thoroughly until the powder is completely dissolved.

  • Bring the final volume to 10 mL with sterile water.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquot the sterile stock solution into sterile microcentrifuge tubes.

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Protocol 2: Bacterial Selection Using Spectinomycin in LB Agar Plates

Materials:

  • Luria-Bertani (LB) agar powder

  • Distilled or deionized water

  • Autoclave

  • Sterile petri dishes

  • 50 mg/mL sterile spectinomycin stock solution (from Protocol 1)

  • Water bath set to 50-55°C

  • Transformed bacterial culture

Methodology:

  • Prepare LB agar according to the manufacturer's instructions.

  • Autoclave the LB agar solution to sterilize it.

  • Allow the autoclaved LB agar to cool in a 50-55°C water bath. This is crucial to prevent heat degradation of the spectinomycin.

  • Once the agar has cooled, add the sterile spectinomycin stock solution to the desired final concentration (typically 50-100 µg/mL). For a final concentration of 100 µg/mL in 1 L of LB agar, you would add 2 mL of a 50 mg/mL stock solution.

  • Swirl the flask gently to ensure the antibiotic is evenly distributed throughout the agar. Avoid introducing air bubbles.

  • Pour the LB agar containing spectinomycin into sterile petri dishes (approximately 20-25 mL per plate).

  • Allow the plates to solidify at room temperature.

  • Once solidified, the plates are ready for spreading the transformed bacterial culture.

  • Spread a small volume of the bacterial transformation culture onto the surface of the plates.

  • Incubate the plates overnight at 37°C. Only bacteria that have successfully taken up the plasmid conferring spectinomycin resistance will grow.

Visualizations

Spectinomycin's Mechanism of Action

Spectinomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit 50S_subunit 50S Subunit mRNA mRNA Spectinomycin Spectinomycin Binding Binds to 16S rRNA (part of 30S subunit) Spectinomycin->Binding Binding->30S_subunit Inhibition Inhibition of Translocation Binding->Inhibition Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked Bacterial_Growth_Inhibited Bacterial Growth Inhibited Protein_Synthesis_Blocked->Bacterial_Growth_Inhibited

Caption: Spectinomycin's mechanism of action on the bacterial ribosome.

Experimental Workflow: Preparing Spectinomycin-Containing Media

Spectinomycin_Workflow Start Start Prepare_LB_Agar Prepare LB Agar (Powder + Water) Start->Prepare_LB_Agar Autoclave Autoclave to Sterilize Prepare_LB_Agar->Autoclave Cool_Agar Cool Agar to 50-55°C Autoclave->Cool_Agar Add_Spectinomycin Add Sterile Spectinomycin Stock Solution Cool_Agar->Add_Spectinomycin Mix_Gently Mix Gently Add_Spectinomycin->Mix_Gently Pour_Plates Pour into Sterile Petri Dishes Mix_Gently->Pour_Plates Solidify Allow to Solidify Pour_Plates->Solidify End Plates Ready for Use Solidify->End

Caption: Workflow for preparing spectinomycin-containing agar plates.

Logical Relationship: Troubleshooting Spectinomycin Dissolution

Troubleshooting_Logic Problem Spectinomycin Not Dissolving Check_Concentration Is Concentration Too High? Problem->Check_Concentration Check_pH Is Buffer pH Alkaline? Check_Concentration->Check_pH No Reduce_Concentration Reduce Concentration Check_Concentration->Reduce_Concentration Yes Check_Buffer_Components Potential Buffer Interaction? Check_pH->Check_Buffer_Components No Adjust_pH Adjust pH to Neutral/Slightly Acidic Check_pH->Adjust_pH Yes Dissolve_in_Water_First Dissolve in Water First, Then Dilute into Buffer Check_Buffer_Components->Dissolve_in_Water_First Yes

Caption: A logical approach to troubleshooting spectinomycin solubility issues.

References

Validation & Comparative

Cross-Resistance Between Spectinomycin and Other Aminoglycoside Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance profiles between spectinomycin and other clinically relevant aminoglycoside antibiotics. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the mechanisms of resistance and their implications for antibiotic selection.

Overview of Resistance Mechanisms

Spectinomycin, an aminocyclitol antibiotic, is structurally distinct from the 2-deoxystreptamine-containing aminoglycosides such as kanamycin, gentamicin, and amikacin.[1][2] This structural difference is a key determinant in their mechanisms of action and, consequently, the patterns of cross-resistance observed. Resistance to both spectinomycin and aminoglycosides can arise through several mechanisms, primarily:

  • Target Site Modification: Mutations in the bacterial 16S rRNA or ribosomal proteins can alter the drug binding site, leading to reduced antibiotic efficacy.[3][4]

  • Enzymatic Modification: Bacterial enzymes can chemically modify the antibiotic, rendering it inactive. These are a major cause of clinical resistance.[4][5]

  • Efflux Pumps: Active transport systems can pump the antibiotic out of the bacterial cell, reducing its intracellular concentration.[4]

Spectinomycin resistance is often conferred by specific mutations in the 16S rRNA, such as at positions C1192 or G1064 in E. coli.[3] Crucially, mutations that confer high-level spectinomycin resistance often do not result in significant cross-resistance to other aminoglycosides.[3] Conversely, some mechanisms that confer resistance to aminoglycosides do not affect spectinomycin susceptibility.

Comparative Analysis of Cross-Resistance

The following table summarizes quantitative data on the cross-resistance profiles of bacterial strains with induced or naturally occurring resistance to spectinomycin and other aminoglycosides. The data is presented as the Inhibitory Concentration 50% (IC50) or Minimum Inhibitory Concentration (MIC), which represents the concentration of an antibiotic required to inhibit the growth of 50% of a bacterial population or the minimum concentration to inhibit visible growth, respectively.

OrganismResistance ProfileSpectinomycin IC50/MIC (µg/mL)Kanamycin IC50/MIC (µg/mL)Gentamicin IC50/MIC (µg/mL)Streptomycin IC50/MIC (µg/mL)Reference
Borrelia burgdorferi B31-A (Wild-Type)Susceptible<0.2592.511[3]
Borrelia burgdorferi DCSPR6 (A1185G 16S rRNA mutation)Spectinomycin-Resistant>500>182.55.5[3]
Borrelia burgdorferi DCSPR3 (C1186U 16S rRNA mutation)Spectinomycin-Resistant>500>182.55.5[3]
Borrelia burgdorferi DCKAN3 (A1402G 16S rRNA mutation)Kanamycin-Resistant<0.25>600>60011[3]

Key Observations:

  • Borrelia burgdorferi mutants with high-level spectinomycin resistance due to 16S rRNA mutations (A1185G and C1186U) did not exhibit significant cross-resistance to gentamicin and showed only a slight increase in resistance to kanamycin.[3]

  • Conversely, a kanamycin-resistant mutant (A1402G) showed high-level cross-resistance to gentamicin but remained fully susceptible to spectinomycin.[3]

  • Studies on gentamicin-resistant strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa have shown complete cross-resistance to other aminoglycosides like streptomycin, neomycin, kanamycin, and tobramycin.[6]

  • In a study of gentamicin-resistant Enterobacteriaceae, high rates of cross-resistance were observed for kanamycin (58.3%) and tobramycin (45.8%), but a lower rate for amikacin (8.3%).[7][8]

Experimental Protocols

The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure in microbiology.[9][10]

Protocol: Broth Microdilution MIC Assay
  • Bacterial Inoculum Preparation:

    • Isolate a single bacterial colony from an agar plate.

    • Inoculate the colony into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Incubate the culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution Series:

    • Prepare a stock solution of each antibiotic (spectinomycin and a panel of aminoglycosides) in a suitable solvent.

    • Perform a two-fold serial dilution of each antibiotic in broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[10]

Visualizing Resistance Mechanisms and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key resistance mechanisms and the experimental workflow for assessing cross-resistance.

ResistanceMechanisms cluster_target Target Site Modification cluster_enzyme Enzymatic Modification cluster_outcome Outcome Ribosome Bacterial Ribosome (30S Subunit) Mutation 16S rRNA or Ribosomal Protein Mutation Ribosome->Mutation Alters Drug Binding Site Resistance Antibiotic Resistance Mutation->Resistance Antibiotic Aminoglycoside or Spectinomycin AME Aminoglycoside-Modifying Enzyme (e.g., ANT, APH, AAC) Antibiotic->AME Substrate Inactive_Antibiotic Inactive Antibiotic AME->Inactive_Antibiotic Catalyzes Inactivation Inactive_Antibiotic->Resistance

Caption: Mechanisms of resistance to spectinomycin and aminoglycosides.

MIC_Workflow start Start: Isolate Bacterial Colony culture Prepare Bacterial Inoculum (0.5 McFarland Standard) start->culture inoculate Inoculate Microtiter Plate Wells culture->inoculate dilution Prepare 2-fold Serial Dilutions of Antibiotics (Spectinomycin & Aminoglycosides) dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Plates and Determine MIC (Lowest concentration with no visible growth) incubate->read compare Compare MICs to Determine Cross-Resistance Profile read->compare end End: Report Findings compare->end

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The evidence strongly suggests that cross-resistance between spectinomycin and other aminoglycosides is not a given and is highly dependent on the specific mechanism of resistance. Target site mutations conferring spectinomycin resistance often do not lead to broad cross-resistance against other aminoglycosides. Conversely, enzymatic modification, a common mechanism of aminoglycoside resistance, can lead to a broad spectrum of cross-resistance among aminoglycosides but may not affect spectinomycin. These findings underscore the importance of comprehensive antimicrobial susceptibility testing to guide appropriate therapeutic choices, especially in the context of multidrug-resistant infections. For drug development professionals, the distinct resistance profiles offer potential avenues for developing novel derivatives that can circumvent existing resistance mechanisms.

References

A Comparative Guide to the Efficacy of Spectinomycin Dihydrochloride and Spectinomycin Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two common salt forms of the aminocyclitol antibiotic spectinomycin: spectinomycin dihydrochloride and spectinomycin sulfate. The information presented herein is compiled from publicly available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

Spectinomycin is a bacteriostatic antibiotic that inhibits protein synthesis in a broad range of Gram-negative and some Gram-positive bacteria. It is available in two primary salt forms: dihydrochloride and sulfate. While the active moiety, spectinomycin, is the same, the salt form can potentially influence physicochemical properties and pharmacokinetics.

Based on available data, both this compound and spectinomycin sulfate exhibit comparable pharmacokinetic profiles and are considered to have identical biological activity. However, direct comparative in vitro efficacy studies across a wide range of bacterial species are limited in publicly accessible literature. This guide summarizes the available quantitative data for both salts.

Pharmacokinetic Comparison

A key aspect of evaluating the efficacy of different salt forms of a drug is their pharmacokinetic behavior. A study comparing the plasma pharmacokinetics of spectinomycin sulfate and this compound in pigs after a single intramuscular injection revealed comparable bioavailability and peak plasma concentrations.

Pharmacokinetic ParameterThis compoundSpectinomycin SulfateReference
Administration Route Intramuscular (IM)Intramuscular (IM)[1]
Dosage 15 mg/kg body weight15 mg/kg body weight[1]
Animal Model PigsPigs[1]
AUC₀-t (µg·h/mL) 88.7107.6[1]
Cₘₐₓ (µg/mL) 43.147.7[1]
Tₘₐₓ (h) 0.400.45[1]

AUC₀-t : Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cₘₐₓ : Maximum (peak) plasma drug concentration. Tₘₐₓ : Time to reach maximum (peak) plasma concentration.

These data suggest that while both salts are rapidly absorbed, the sulfate salt may result in a slightly higher overall exposure (AUC) and peak concentration (Cₘₐₓ) in pigs. It is important to note that these differences are minor and the overall biological activity is considered equivalent.

In Vitro Efficacy: A Comparative Overview

The in vitro efficacy of an antibiotic is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While direct comparative studies of the MICs of this compound and spectinomycin sulfate are scarce, this section presents available data for each salt against various bacterial species. It is generally understood that the two salts possess identical biological activity.[2]

This compound
Bacterial SpeciesNumber of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Escherichia coli10431.262.515.6 - >1000[3]
Klebsiella spp.6831.262.515.6 - >1000[3]
Enterobacter spp.2831.262.515.6 - 125[3]
Staphylococcus epidermidis2562.512531.2 - 250[3]
Spectinomycin Sulfate

Direct and extensive MIC data for spectinomycin sulfate against a wide array of bacteria is not as readily available in the reviewed literature. However, one study provides valuable insights into its activity against important bovine respiratory pathogens.

Bacterial SpeciesNumber of StrainsMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Pasteurella multocida1541632[4]
Mannheimia haemolytica1481632[4]

Note on Data Comparability: The presented data for the two salts are from different studies and, therefore, direct comparisons should be made with caution due to potential variations in experimental methodologies.

Experimental Protocols

Pharmacokinetic Analysis Protocol (Based on Porcine Study)

This protocol outlines a general procedure for comparing the pharmacokinetics of different salt forms of a drug, as exemplified by the study on spectinomycin salts in pigs.

Pharmacokinetic_Protocol cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_sampling Blood Sampling cluster_analysis Sample Analysis & Data Interpretation AnimalSelection Select healthy pigs (n=12) Acclimatization Acclimatize animals to study conditions AnimalSelection->Acclimatization Fasting Fast animals overnight prior to dosing Acclimatization->Fasting DosePrep Prepare this compound and sulfate solutions (15 mg/kg) Fasting->DosePrep IM_Injection Administer a single intramuscular injection DosePrep->IM_Injection Washout Implement a two-week washout period between treatments IM_Injection->Washout BloodCollection Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) IM_Injection->BloodCollection PlasmaSeparation Separate plasma by centrifugation BloodCollection->PlasmaSeparation Storage Store plasma samples at -20°C until analysis PlasmaSeparation->Storage HPLC Quantify spectinomycin concentrations using a validated HPLC method Storage->HPLC PK_Analysis Perform pharmacokinetic analysis to determine AUC, Cmax, Tmax HPLC->PK_Analysis Comparison Compare pharmacokinetic parameters between the two salt forms PK_Analysis->Comparison

Caption: Workflow for a comparative pharmacokinetic study.

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution)

This protocol describes the standardized broth microdilution method for determining the MIC of an antibiotic against a bacterial isolate.

MIC_Protocol cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_reading Result Interpretation AntibioticPrep Prepare stock solutions of this compound and sulfate SerialDilution Perform two-fold serial dilutions in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth AntibioticPrep->SerialDilution Inoculation Inoculate each well with the bacterial suspension SerialDilution->Inoculation InoculumPrep Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) InoculumPrep->SerialDilution Incubation Incubate the microtiter plate at 35-37°C for 16-20 hours Inoculation->Incubation VisualInspection Visually inspect the wells for bacterial growth (turbidity) Incubation->VisualInspection MIC_Determination Determine the MIC as the lowest concentration with no visible growth VisualInspection->MIC_Determination

Caption: Experimental workflow for MIC determination.

Mechanism of Action of Spectinomycin

Spectinomycin exerts its bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[5][6] This action is specific to prokaryotic ribosomes, which accounts for its selective toxicity against bacteria.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis Ribosome_30S 30S Subunit Inhibition Inhibition of Translocation Ribosome_30S->Inhibition Leads to Ribosome_50S 50S Subunit Polypeptide Growing Polypeptide Chain Ribosome_50S->Polypeptide mRNA mRNA mRNA->Ribosome_30S tRNA tRNA tRNA->Ribosome_50S Spectinomycin Spectinomycin Spectinomycin->Ribosome_30S Binds to Inhibition->Polypeptide Prevents elongation Bacteriostasis Bacteriostasis (Inhibition of Bacterial Growth) Inhibition->Bacteriostasis

Caption: Mechanism of action of spectinomycin.

Conclusion

The available evidence suggests that this compound and spectinomycin sulfate are largely equivalent in terms of their pharmacokinetic properties and biological activity. The choice between the two salts may, therefore, depend on factors such as formulation requirements, stability, and cost. While direct comparative in vitro efficacy data is limited, the existing information supports the interchangeable use of these two salts in research and development settings, with the understanding that the active spectinomycin moiety is responsible for the antimicrobial effect. Further head-to-head in vitro studies would be beneficial to definitively confirm equivalent efficacy across a broader range of clinically relevant bacteria.

References

Spectinomycin's In Vitro Efficacy: A Comparative Analysis Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of spectinomycin against a range of clinically relevant bacteria. The data presented is compiled from multiple studies to offer a comprehensive overview of its efficacy, supported by detailed experimental protocols and visual representations of its mechanism.

Spectinomycin, an aminocyclitol antibiotic, has a long history in the treatment of bacterial infections, most notably gonorrhea. Its bacteriostatic action, achieved through the inhibition of protein synthesis, provides a distinct alternative to other antibiotic classes. This guide delves into its performance against various bacterial species, offering a comparative perspective with other common antimicrobial agents.

Comparative In Vitro Activity of Spectinomycin

The following tables summarize the Minimum Inhibitory Concentration (MIC) of spectinomycin required to inhibit the growth of various bacterial strains. This data is juxtaposed with the MIC values of other antibiotics to provide a clear comparison of their in vitro potency.

Table 1: In Vitro Activity of Spectinomycin and Comparator Antibiotics Against Neisseria gonorrhoeae

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Resistance Rate (%)
Spectinomycin 16[1]32[1]3 - 32[2][3]0 - 0.3[1][2][3][4][5]
Ceftriaxone0.03[1]0.06[1]≤0.008 - 4[1]0[2][3][5]
Azithromycin0.25[1]2[1]≤0.03 - >4[1]2.7 - 19.3[1][4]
Ciprofloxacin---35.1 - 99.7[1][3][5]
Penicillin---20.1 - 75.4[1][4]

Table 2: In Vitro Activity of Spectinomycin Against Other Bacterial Species

Bacterial SpeciesStrain(s)Spectinomycin MIC Range (µg/mL)Notes
Chlamydia trachomatis Serovars E and F128 - 256[6]Combination with erythromycin or doxycycline showed more synergistic effects than combinations with ceftriaxone.[6][7]
Mycoplasma Avian serotypes1 - 20[8][9]Combination with lincomycin showed a lower MIC range (0.5/1 to 3/6 µg/mL).[8][9]
Escherichia coli Multiple strainsInhibitory at 31.2[10][11]Bactericidal concentrations were at least fourfold higher than inhibitory concentrations.[10][11]
Klebsiella Multiple strainsInhibitory at 31.2[10][11]-
Enterobacter Multiple strainsInhibitory at 31.2[10][11]-
Staphylococcus epidermidis Multiple strainsInhibitory at 31.2[10][11]-

Mechanism of Action: Inhibition of Protein Synthesis

Spectinomycin exerts its bacteriostatic effect by binding to the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. This binding interferes with the translocation of peptidyl-tRNA from the A site to the P site, thereby halting the elongation of the polypeptide chain and preventing the synthesis of essential proteins.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein Protein Synthesis 50S->Protein Catalyzes Peptide Bond Formation 30S 30S Subunit 30S->Protein Initiates No_Protein Protein Synthesis Inhibited 30S->No_Protein Interferes with tRNA translocation Spectinomycin Spectinomycin Spectinomycin->30S Binds to 16S rRNA mRNA mRNA mRNA->30S tRNA Aminoacyl-tRNA tRNA->Protein Start Start Prepare_Plates Prepare agar plates with serial dilutions of spectinomycin Start->Prepare_Plates Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Plates->Inoculum_Prep Inoculate Inoculate plates with bacterial suspension Inoculum_Prep->Inoculate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Observe for bacterial growth Incubate->Read_Results Determine_MIC Lowest concentration with no visible growth = MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Spectinomycin's Impact on Escherichia coli: A Comparative Analysis of Susceptibility and Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparison of the effects of the aminocyclitol antibiotic, spectinomycin, on various strains of Escherichia coli. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of spectinomycin's efficacy, mechanisms of action, and the development of resistance in this model organism.

Spectinomycin is a protein synthesis inhibitor that targets the 30S ribosomal subunit, leading to a bacteriostatic effect.[1] Its application in molecular biology is widespread for the selection of genetically modified bacteria. However, the susceptibility to this antibiotic varies significantly across different E. coli strains, influenced by inherent genetic differences and the acquisition of resistance mechanisms.

Comparative Susceptibility of E. coli Strains to Spectinomycin

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency against a specific microorganism. Below is a summary of reported MIC values for spectinomycin against common laboratory and clinical strains of E. coli.

E. coli StrainDescriptionSpectinomycin MIC (µg/mL)Reference(s)
K-12 MG1655 Wild-type, common laboratory strain40[2]
DH5α Common laboratory strain for cloningSusceptible (Working concentration for selection is 100 µg/mL)[3][4]
BL21(DE3) Strain for protein expressionNo specific MIC found; generally robust[5]
Clinical Isolates (Swine) Field strains from veterinary settings16 - 128 (interquartile range); up to 256 for 20% of isolates[6]
Clinical Isolates (Mink) Field strains from veterinary settings<0.25 to >512 (wide distribution)[7]
Resistant Mutants (Lab-evolved from MG1655) Strains with acquired resistance>256[8]

Note: MIC values can vary based on the growth medium, inoculum size, and specific experimental conditions.

Impact of Spectinomycin on E. coli Growth Kinetics

The introduction of spectinomycin into a growing bacterial culture can significantly alter its growth dynamics. The primary effects observed are an extension of the lag phase and a reduction in the exponential growth rate. The magnitude of these effects is dependent on the spectinomycin concentration and the intrinsic susceptibility of the E. coli strain.

  • Susceptible Strains (e.g., K-12 MG1655):

    • Sub-MIC concentrations: May cause a slight increase in the lag phase duration and a decrease in the growth rate.

    • At MIC: A significant extension of the lag phase and a drastic reduction in the growth rate, leading to the inhibition of visible growth over a 24-hour period.

    • Supra-MIC concentrations: Complete inhibition of growth.

  • Resistant Strains:

    • Will exhibit little to no change in their growth kinetics at concentrations that are inhibitory to susceptible strains. The growth curve will only be affected as the spectinomycin concentration approaches the strain's higher MIC value.

The following table outlines the expected qualitative effects of spectinomycin on the growth parameters of different E. coli strains.

E. coli StrainSpectinomycin ConcentrationExpected Effect on Lag PhaseExpected Effect on Growth Rate
K-12 MG1655 (Susceptible) Sub-MIC (~20 µg/mL)Minor increaseMinor decrease
MIC (~40 µg/mL)Significant increaseDrastic decrease
Supra-MIC (>40 µg/mL)Indefinite (no growth)No growth
Resistant Mutant At susceptible MIC (~40 µg/mL)No significant changeNo significant change
At its MIC (e.g., 256 µg/mL)Significant increaseDrastic decrease

Mechanisms of Action and Resistance

Spectinomycin's primary mode of action is the inhibition of protein synthesis. It binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site.[1] This arrests protein elongation and, consequently, bacterial growth.

E. coli can develop resistance to spectinomycin through several mechanisms:

  • Target Modification: Spontaneous mutations in the 16S rRNA gene or genes encoding ribosomal proteins (like S5) can alter the binding site of spectinomycin, reducing its affinity for the ribosome.[8][9]

  • Enzymatic Inactivation: Acquisition of genes, often on plasmids, that encode for aminoglycoside-modifying enzymes. A common mechanism is the adenylylation of spectinomycin by aminoglycoside nucleotidyltransferases (ANT), which renders the antibiotic inactive.

  • Efflux Pumps: Some E. coli strains can acquire or upregulate efflux pumps that actively transport spectinomycin out of the cell, preventing it from reaching its ribosomal target.[8]

Spectinomycin_Action_Resistance cluster_cell E. coli Cell ribosome 30S Ribosome protein Protein Synthesis ribosome->protein (Normal function) resistance_gene Resistance Gene (e.g., aadA) ant_enzyme ANT Enzyme resistance_gene->ant_enzyme Expresses spectinomycin_out Spectinomycin (Inactive) ant_enzyme->spectinomycin_out efflux_pump Efflux Pump spectinomycin_expelled Spectinomycin efflux_pump->spectinomycin_expelled Expels spectinomycin_in Spectinomycin spectinomycin_in->ribosome Binds & Inhibits spectinomycin_in->ant_enzyme Inactivates spectinomycin_in->efflux_pump Enters pump

Mechanism of spectinomycin action and resistance in E. coli.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

a. Materials:

  • E. coli strains of interest

  • Mueller-Hinton Broth (MHB)

  • Spectinomycin dihydrochloride pentahydrate

  • Sterile 96-well microtiter plates

  • Spectrophotometer

b. Procedure:

  • Inoculum Preparation: Culture E. coli strains overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Antibiotic Dilution: Prepare a serial two-fold dilution of spectinomycin in MHB in the 96-well plate. The concentration range should bracket the expected MIC of the strains being tested (e.g., from 512 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, including a positive control well (bacteria without antibiotic) and a negative control well (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of spectinomycin at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

MIC_Workflow start Start: Overnight E. coli Culture prepare_inoculum Prepare Inoculum (~5x10^5 CFU/mL) start->prepare_inoculum inoculate Inoculate Plate with Bacteria prepare_inoculum->inoculate prepare_plate Prepare Spectinomycin Serial Dilutions in 96-well plate prepare_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results end Determine MIC read_results->end

Workflow for MIC determination via broth microdilution.

Analysis of Bacterial Growth Kinetics

This protocol describes a method for generating bacterial growth curves to assess the impact of spectinomycin.

a. Materials:

  • E. coli strains

  • Luria-Bertani (LB) Broth or other suitable growth medium

  • Spectinomycin

  • Sterile culture flasks or a 96-well plate compatible with a plate reader

  • Incubator shaker

  • Spectrophotometer or plate reader

b. Procedure:

  • Overnight Culture: Grow a starter culture of the desired E. coli strain overnight at 37°C in the chosen medium.

  • Sub-culturing: Inoculate fresh medium containing various concentrations of spectinomycin (e.g., 0, 0.5x MIC, 1x MIC, 2x MIC) with the overnight culture to an initial OD600 of ~0.05.

  • Incubation and Measurement: Incubate the cultures at 37°C with shaking. At regular intervals (e.g., every 30-60 minutes), measure the OD600 of each culture. If using a plate reader, this can be automated.

  • Data Analysis: Plot the OD600 values (or the natural log of OD600) against time to generate growth curves. From these curves, key parameters such as the duration of the lag phase, the maximum specific growth rate (μ_max) during the exponential phase, and the final cell density can be determined and compared across different spectinomycin concentrations and strains.

Conclusion

The efficacy of spectinomycin against Escherichia coli is highly strain-dependent. While laboratory strains like K-12 MG1655 are generally susceptible, the emergence of resistance, particularly in clinical and veterinary settings, is a significant concern. The data and protocols presented in this guide offer a framework for the comparative analysis of spectinomycin's effects, aiding in the informed use of this antibiotic in research and the development of strategies to combat resistance.

References

Safety Operating Guide

Safe Disposal of Spectinomycin Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Spectinomycin Dihydrochloride, ensuring compliance and safety for researchers, scientists, and drug development professionals. The following procedures are based on established safety data sheets and regulatory guidelines.

Key Properties and Safety Data

Understanding the characteristics of this compound is crucial for handling and disposal. The following table summarizes key quantitative data.

PropertyDataCitation(s)
Physical State White to pale buff crystalline powder[1]
Solubility Soluble in water[2]
Melting Point 185°C - 210°C[1][2]
Acute Oral Toxicity (Rat) LD50 > 5,000 mg/kg[2]
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water[2][3]

Core Disposal Protocol

All waste must be handled in accordance with local, state, and federal regulations.[4] It is imperative to avoid discharging this compound into sewers or waterways.[1][4]

Step 1: Segregation and Collection
  • Identify Waste: Categorize waste containing this compound. This includes expired or unused product, contaminated lab materials (e.g., gloves, wipes), and spill cleanup debris.

  • Use Designated Containers: Collect all waste in suitable, sealable, and clearly labeled containers.[1] Ensure containers are kept closed to prevent accidental spillage or exposure.

Step 2: Approved Disposal Methods

The primary recommended methods for the final disposal of this compound waste are:

  • Licensed Chemical Destruction: Transfer the collected waste to a licensed chemical destruction facility.[1]

  • Controlled Incineration: Utilize controlled incineration with flue gas scrubbing to ensure the complete destruction of the compound and to prevent the release of harmful substances into the atmosphere.[1]

Step 3: Disposal of Contaminated Packaging

Containers that held this compound must also be managed properly:

  • Decontamination: Triple-rinse the container with a suitable solvent (e.g., water). Collect the rinsate as chemical waste.[1]

  • Recycling or Reconditioning: Once decontaminated, the container can be offered for recycling or reconditioning.[1]

  • Landfill Disposal: If recycling is not an option, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, where permitted by local regulations.[1]

Emergency Spill Procedures

In the event of a spill, follow these steps to ensure safety and proper cleanup.

Personal Protective Equipment (PPE)

Before addressing a spill, ensure you are wearing the appropriate PPE:

  • Chemical-impermeable gloves[1]

  • Safety glasses or goggles[1]

  • Lab coat or suitable protective clothing[1]

  • Respiratory protection if dust may be generated[3]

Spill Containment and Cleanup Protocol
  • Ensure Ventilation: Work in a well-ventilated area.[1]

  • Prevent Dust Formation: For solid spills, avoid generating dust. It is recommended to dampen the material with water before sweeping.[4]

  • Clean Up:

    • Dry Spills: Use dry clean-up procedures. You can gently sweep the dampened material or use a vacuum cleaner fitted with a HEPA filter.[4]

    • Wet Spills: Absorb the spill with an inert material (e.g., sand, vermiculite), then shovel the material into a suitable container for disposal.[4]

  • Collect Waste: Place all collected spill residue and cleanup materials into a sealed, labeled container for disposal according to the core protocol.[4]

  • Decontaminate Area: After removing the spilled material, decontaminate the spill site. A 10% caustic solution can be used for this purpose.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_type Waste Categorization cluster_actions Handling & Collection cluster_disposal Final Disposal start Identify Spectinomycin Dihydrochloride Waste ppe Wear Appropriate PPE: - Gloves - Eye Protection - Protective Clothing start->ppe waste_type What is the waste type? ppe->waste_type spill Spill Residue waste_type->spill Spill unused Unused/Expired Product waste_type->unused Product packaging Contaminated Packaging waste_type->packaging Packaging collect_spill Contain & Clean Spill (Dampen to prevent dust) spill->collect_spill collect_unused Place in a suitable, closed container unused->collect_unused decon_package Triple-rinse container (Collect rinsate as waste) packaging->decon_package final_container Collect all waste streams in a sealed, labeled container collect_spill->final_container collect_unused->final_container recycle_package Recycle or send decontaminated package to sanitary landfill decon_package->recycle_package disposal_method Dispose via: - Licensed Chemical Destruction Plant OR - Controlled Incineration final_container->disposal_method

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Spectinomycin Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling Spectinomycin Dihydrochloride, a potent aminocyclitol antibiotic, adhering to strict safety protocols is essential to minimize exposure risks and prevent contamination. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling and disposal, and emergency procedures.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for handling this compound, compiled from multiple safety data sheets. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and up-to-date information.

Protection Type Equipment Specifications and Use Cases
Respiratory Protection NIOSH/MSHA or European Standard EN 149:2001 approved respiratorRequired when ventilation is inadequate, dust is generated, or exposure limits are exceeded. A full-face respirator may be necessary in cases of irritation or other symptoms.[1][2][3] For firefighting, a self-contained breathing apparatus is necessary.[1][4]
Eye Protection Safety glasses with side-shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[1] Goggles are recommended to protect against chemical splashes.[5][6] A face shield should be worn in addition to safety glasses or goggles if there is a high risk of splashing.[7][8]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene)Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1][4] It is recommended to wear two pairs of gloves when compounding, administering, and disposing of the substance.[9][10]
Body Protection Protective clothing (e.g., lab coat, gown)Fire/flame resistant and impervious clothing is recommended.[1] A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is advised.[9][10] Long pants and closed-toe shoes are mandatory.[7][8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and research integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.

Operational Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal Receiving Receive Shipment Inspect for damage Storage Store in a cool, dry, well-ventilated area Keep container tightly sealed Receiving->Storage Upon receipt Preparation Don appropriate PPE Work in a well-ventilated area (e.g., fume hood) Storage->Preparation Before use Weighing Handle as a powder Minimize dust generation Preparation->Weighing SolutionPrep Prepare solutions Weighing->SolutionPrep Experiment Conduct experiment SolutionPrep->Experiment Decontamination Clean work surfaces Decontaminate equipment Experiment->Decontamination After use WasteCollection Collect waste in labeled, sealed containers Decontamination->WasteCollection Disposal Dispose of waste according to local, state, and federal regulations Do not discharge into sewers or waterways WasteCollection->Disposal

Caption: This diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

Emergency Response Plan

In the event of accidental exposure or a spill, a clear and immediate response is crucial to mitigate harm.

Emergency Response Plan for this compound cluster_exposure Personal Exposure cluster_spill Spill Response SkinContact Skin Contact: Wash with soap and plenty of water SeekMedical Seek immediate medical attention SkinContact->SeekMedical EyeContact Eye Contact: Rinse with water for at least 15 minutes EyeContact->SeekMedical Inhalation Inhalation: Move to fresh air Inhalation->SeekMedical Ingestion Ingestion: Rinse mouth with water, do not induce vomiting Ingestion->SeekMedical Evacuate Evacuate unnecessary personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Contain Contain spill, prevent entry into drains Ventilate->Contain Cleanup Clean up with appropriate equipment Use dry clean up procedures, avoid generating dust Contain->Cleanup SpillDisposal Collect waste in a sealed container for disposal Cleanup->SpillDisposal

Caption: This flowchart outlines the immediate actions to be taken in case of personal exposure or a spill involving this compound.

Disposal Considerations

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Management : All waste must be handled in accordance with local, state, and federal regulations.[2] It is recommended to practice waste minimization.

  • Disposal Methods : The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, food, feed, or seed by storage or disposal.[1] It is imperative not to discharge the chemical into sewer systems.[1][2]

  • Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]

By adhering to these guidelines, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for all.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.